Ibezapolstat hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1275582-98-3 |
|---|---|
Molecular Formula |
C18H21Cl3N6O2 |
Molecular Weight |
459.8 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20Cl2N6O2.ClH/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25;/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27);1H |
InChI Key |
RNBLTEKVVQGCIM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Ibezapolstat Hydrochloride: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ibezapolstat hydrochloride, formerly known as ACX-362E, is a first-in-class, orally administered, narrow-spectrum antibiotic currently in late-stage clinical development for the treatment of Clostridioides difficile infection (CDI). Developed by Acurx Pharmaceuticals, Ibezapolstat selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile. This unique mechanism of action spares the gut microbiome from broad-spectrum disruption, a critical factor in preventing CDI recurrence. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological and chemical processes.
Discovery and Rationale
The discovery of Ibezapolstat was driven by the urgent need for new CDI therapies that could overcome the limitations of existing treatments, primarily the high rates of recurrence associated with broad-spectrum antibiotics like vancomycin. The therapeutic strategy focused on identifying a compound with potent activity against C. difficile while minimizing collateral damage to the commensal gut microbiota, which plays a crucial role in colonization resistance.
Ibezapolstat emerged as a lead candidate due to its selective inhibition of bacterial DNA polymerase IIIC. This enzyme is crucial for DNA replication in low G+C Gram-positive bacteria, such as C. difficile, but is absent in Gram-negative bacteria and human cells, providing a clear basis for its selective toxicity.[1] This targeted approach is designed to eradicate the pathogen while preserving the beneficial gut flora, thereby reducing the risk of CDI recurrence.
Mechanism of Action
Ibezapolstat's primary molecular target is the bacterial DNA polymerase IIIC (Pol IIIC), a key enzyme in the DNA replication machinery of certain Gram-positive bacteria.
dot
Caption: Mechanism of action of Ibezapolstat.
The inhibition constant (Ki) of Ibezapolstat for C. difficile DNA pol IIIC is 0.325 µM.[1] By binding to this enzyme, Ibezapolstat prevents the synthesis of new bacterial DNA, ultimately leading to bacterial cell death.
Synthesis of this compound
The synthesis of Ibezapolstat (also known as 2-((3,4-dichlorobenzyl)amino)-7-(2-morpholinoethyl)-1,7-dihydro-6H-purin-6-one) is a multi-step process. A general synthetic scheme is outlined below, based on available literature.[2]
dot
Caption: Synthetic workflow for this compound.
Experimental Protocols
The synthesis involves the following key steps:
Step 1: N-alkylation of 2-chloro-6-methoxypurine (I) 2-chloro-6-methoxypurine (I) is reacted with 1,2-dibromoethane (II) in the presence of potassium carbonate (K2CO3) and tetrabutylammonium iodide (Bu4NI) in acetonitrile. This reaction yields a mixture of 7- and 9-ethylated purine derivatives. The desired regioisomer, 7-(2-bromoethyl)-2-chloro-6-methoxypurine (III), is then isolated by silica gel chromatography.[2]
Step 2: Amination with Morpholine Intermediate (III) is then treated with morpholine in isopropanol to yield 2-chloro-6-methoxy-7-(2-morpholinoethyl)purine (IV).[2]
Step 3: Amination with 3,4-dichlorobenzylamine The subsequent reaction of intermediate (IV) with 3,4-dichlorobenzylamine in n-butanol affords 2-((3,4-dichlorobenzyl)amino)-6-methoxy-7-(2-morpholinoethyl)purine (V).[2]
Step 4: Demethylation The methoxy group at the 6-position of intermediate (V) is demethylated by treatment with aqueous hydrochloric acid to yield the Ibezapolstat free base.[2]
Step 5: Hydrochloride Salt Formation Finally, the Ibezapolstat free base is treated with hydrochloric acid to form the more stable and water-soluble this compound salt.
Preclinical and Clinical Data
Ibezapolstat has undergone extensive preclinical and clinical evaluation, demonstrating its potential as a safe and effective treatment for CDI.
In Vitro Activity
Ibezapolstat has demonstrated potent in vitro activity against a broad range of C. difficile isolates.
| Organism | Number of Isolates | Ibezapolstat MIC50 (mg/L) | Ibezapolstat MIC90 (mg/L) | Vancomycin MIC50 (mg/L) | Vancomycin MIC90 (mg/L) | Fidaxomicin MIC50 (mg/L) | Fidaxomicin MIC90 (mg/L) | Metronidazole MIC50 (mg/L) | Metronidazole MIC90 (mg/L) |
| C. difficile | 104 | 2 | 4 | 1 | 4 | 0.5 | 2 | 0.5 | 4 |
Clinical Efficacy
Clinical trials have shown high rates of clinical cure and sustained clinical cure for Ibezapolstat in patients with CDI.
| Trial Phase | Number of Patients | Ibezapolstat Dosage | Clinical Cure Rate | Sustained Clinical Cure Rate | Comparator | Comparator Clinical Cure Rate |
| Phase 2a | 10 | 450 mg BID for 10 days | 100% | 100% (at day 28) | N/A | N/A |
| Phase 2 (pooled) | 26 | 450 mg BID for 10 days | 96% | Not Reported | Vancomycin | ~81% (historical) |
Pharmacokinetics
Pharmacokinetic studies have demonstrated that Ibezapolstat has minimal systemic absorption and achieves high concentrations in the colon, the site of infection.
| Trial Phase | Dosage | Mean Peak Plasma Concentration (ng/mL) | Mean Fecal Concentration (µg/g stool) |
| Phase 1 (Healthy Volunteers) | 300 mg BID | < 1000 | > 4000 (by day 4) |
| Phase 1 (Healthy Volunteers) | 450 mg BID | < 1000 | > 4000 (by day 4) |
| Phase 2a (CDI Patients) | 450 mg BID | 233 - 578 | 416 (by day 3), >1000 (by days 8-10) |
Impact on Gut Microbiome and Bile Acids
A key differentiator of Ibezapolstat is its favorable impact on the gut microbiome and bile acid metabolism, which is believed to contribute to the low recurrence rates.
| Effect | Observation |
| Gut Microbiome | - Eradication of C. difficile by day 3.[3] - Increased proportion of beneficial Actinobacteria and Firmicutes.[4] - Preservation of overall gut microbiota diversity compared to vancomycin. |
| Bile Acids | - Decrease in primary bile acids (which promote C. difficile germination).[3] - Increase in secondary bile acids (which inhibit C. difficile growth).[3] |
Conclusion
This compound represents a promising new therapeutic agent for the treatment of Clostridioides difficile infection. Its novel mechanism of action, targeting bacterial DNA polymerase IIIC, provides potent and selective activity against C. difficile while sparing the beneficial gut microbiota. Preclinical and clinical data have demonstrated high efficacy, a favorable safety profile, and a positive impact on the gut microbiome and bile acid metabolism, suggesting a low potential for CDI recurrence. The synthesis of Ibezapolstat is a well-defined multi-step process. As Ibezapolstat progresses through late-stage clinical trials, it holds the potential to become a valuable new tool in the fight against this challenging and often recurrent infection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Portico [access.portico.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acurx Receives USAN Approval of Non-proprietary Name Ibezapolstat for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
Ibezapolstat hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ibezapolstat hydrochloride, a first-in-class antibiotic agent under investigation for the treatment of Clostridioides difficile infection (CDI). This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, presenting key data in a structured format for scientific and research applications.
Core Compound Details
This compound is the salt form of Ibezapolstat, a novel, orally administered small molecule. The following table summarizes its key chemical and physical properties.
| Parameter | Value | Source |
| Chemical Name | 2-[(3,4-dichlorophenyl)methylamino]-7-(2-morpholin-4-ylethyl)-1H-purin-6-one;hydrochloride | PubChem |
| CAS Number | 1275582-98-3 | PubChem[1] |
| Molecular Formula | C₁₈H₂₁Cl₃N₆O₂ | PubChem[1] |
| Molecular Weight | 459.8 g/mol | PubChem[1] |
| Parent Compound CAS | 1275582-97-2 | PubChem[2] |
| Parent Compound MW | 423.3 g/mol | PubChem[2] |
Mechanism of Action
Ibezapolstat selectively inhibits bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in many Gram-positive bacteria, including C. difficile.[3][4] This mechanism is distinct from currently approved antibiotics for CDI, suggesting a low potential for cross-resistance.[5] Pol IIIC is absent in human cells and many beneficial gut bacteria, contributing to the targeted spectrum of activity of Ibezapolstat.[6] The inhibition constant (Ki) for Ibezapolstat against C. difficile DNA pol IIIC is 0.325 μM.[3][7]
The targeted action of Ibezapolstat on Pol IIIC in low G+C content Gram-positive bacteria leads to the disruption of bacterial DNA synthesis and ultimately, cell death.[8] This selective antimicrobial activity is believed to contribute to the preservation of the gut microbiome, a critical factor in preventing CDI recurrence.[6]
Experimental Protocols
The following sections detail methodologies from key preclinical and clinical investigations of Ibezapolstat.
In Vitro Activity Assessment
-
Minimum Inhibitory Concentration (MIC) Determination : The antibacterial activity of Ibezapolstat against a range of C. difficile clinical isolates was determined using broth microdilution methods. MIC values for a panel of 104 clinical isolates of C. difficile were found to be in the range of 1-8 μg/mL.[3]
Clinical Trial Protocol: Phase 2a (NCT04247542)
A Phase 2a multicenter, open-label, single-arm study was conducted to evaluate the efficacy, safety, and pharmacokinetics of Ibezapolstat in patients with CDI.[8][9][10]
-
Patient Population : Adults with mild to moderate CDI, confirmed by a positive C. difficile toxin test.[9][10]
-
Dosing Regimen : Patients received 450 mg of Ibezapolstat orally every 12 hours for 10 days.[8][9][10]
-
Pharmacokinetic Analysis : Blood and stool samples were collected to measure Ibezapolstat concentrations. Plasma levels were found to be low (ranging from 233 to 578 ng/mL), while high fecal concentrations were achieved (over 1000 µg/g of stool by days 8-10), indicating minimal systemic absorption and high concentration at the site of infection.[6][8]
-
Microbiome Analysis : Fecal samples were collected at baseline, during treatment, and post-treatment to assess changes in the gut microbiome.[9] DNA was extracted from stool samples, and the V1-V3 region of the 16S ribosomal RNA gene was sequenced to characterize the microbiome composition.[11]
The following diagram illustrates the workflow of the Phase 2a clinical trial.
Signaling Pathway
The mechanism of action of Ibezapolstat does not involve a classical signaling pathway but rather the direct inhibition of a key bacterial enzyme. The logical relationship is depicted in the following diagram.
References
- 1. This compound | C18H21Cl3N6O2 | CID 136022208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ibezapolstat | C18H20Cl2N6O2 | CID 136022209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. pharmacally.com [pharmacally.com]
- 7. Ibezapolstat - Immunomart [immunomart.org]
- 8. academic.oup.com [academic.oup.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Ibezapolstat Hydrochloride: A Technical Overview of Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibezapolstat hydrochloride is a first-in-class, orally administered antibiotic currently in clinical development for the treatment of Clostridioides difficile infection (CDI).[1][2] As a novel DNA polymerase IIIC inhibitor, it presents a unique mechanism of action with a narrow spectrum of activity, targeting specific Gram-positive bacteria.[1][2] This technical guide provides a summary of the currently available public data on the solubility and stability of this compound, along with a detailed exploration of its mechanism of action. The information is intended to support research and development efforts within the scientific community.
Physicochemical Properties
Solubility
Comprehensive aqueous solubility data for this compound across a range of pH values is not extensively available in the public domain. However, the following data points have been reported:
| Solvent System | Solubility | Source |
| Aqueous (Predicted) | 0.216 mg/mL | DrugBank Online |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | MedchemExpress.com |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | MedchemExpress.com |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | MedchemExpress.com |
Note: The solubility in the complex solvent systems is reported as "greater than or equal to" and the saturation point was not known.
Stability
Detailed stability data, including results from forced degradation studies and degradation pathways, are not publicly available. The following storage conditions for stock solutions have been suggested:
| Storage Temperature | Shelf Life | Source |
| -80°C | 6 Months | MedchemExpress.com |
| -20°C | 1 Month | MedchemExpress.com |
Experimental Protocols
Detailed experimental protocols for the determination of the aforementioned solubility and stability data are not provided in the cited sources. For general guidance on stability testing, researchers can refer to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products. Standard analytical techniques for such studies include High-Performance Liquid Chromatography (HPLC) for the separation and quantification of the active pharmaceutical ingredient and its degradation products.
Mechanism of Action: Inhibition of DNA Polymerase IIIC
Ibezapolstat's antibacterial activity stems from its targeted inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in a subset of Gram-positive bacteria, including C. difficile. Ibezapolstat acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a crucial building block for DNA synthesis. By mimicking dGTP, Ibezapolstat binds to the active site of Pol IIIC, leading to the formation of an inactive ternary complex with the DNA template. This effectively halts the process of DNA elongation, thereby inhibiting bacterial replication and leading to cell death.
Caption: Mechanism of Ibezapolstat as a DNA Polymerase IIIC inhibitor.
Conclusion
This compound represents a promising new class of antibiotics for the treatment of C. difficile infection. While detailed public information on its solubility and stability is currently limited, its well-defined mechanism of action as a DNA polymerase IIIC inhibitor provides a strong foundation for further research and development. As Ibezapolstat progresses through clinical trials, more comprehensive physicochemical data is anticipated to become available, which will be crucial for formulation development and regulatory approval.
References
Ibezapolstat Hydrochloride: A Technical Whitepaper on Preclinical Research Findings
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ibezapolstat hydrochloride (formerly ACX-362E) is a first-in-class, orally administered, narrow-spectrum antibiotic currently under development for the treatment of Clostridioides difficile infection (CDI). Its novel mechanism of action, targeting the essential bacterial enzyme DNA polymerase IIIC (Pol IIIC), offers a significant advantage in the fight against antimicrobial resistance. Preclinical research has demonstrated Ibezapolstat's potent in vitro activity against a wide range of C. difficile isolates, including hypervirulent and multidrug-resistant strains. In vivo studies have established its efficacy in animal models of CDI, showcasing its ability to prevent initial disease and subsequent recurrence. A key feature of Ibezapolstat is its minimal systemic absorption, leading to high concentrations in the colon where the infection resides, while sparing the broader gut microbiome. This targeted approach is believed to contribute to a lower risk of CDI recurrence, a major challenge with current standard-of-care therapies. This whitepaper provides a comprehensive overview of the preclinical data supporting the development of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and its effects on the gut microbiome.
Mechanism of Action: Selective Inhibition of DNA Polymerase IIIC
Ibezapolstat's unique mechanism of action lies in its selective inhibition of bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in low G+C content Gram-positive bacteria, such as Clostridioides difficile.[1][2][3] This enzyme is absent in Gram-negative bacteria and human cells, providing a high degree of selectivity.[2][3] Ibezapolstat acts as a competitive inhibitor with respect to deoxyguanosine triphosphate (dGTP), one of the building blocks of DNA.[4] By binding to the active site of Pol IIIC, Ibezapolstat prevents the incorporation of dGTP into the growing DNA strand, thereby halting DNA replication and leading to bacterial cell death.[4][5] This targeted mechanism is distinct from currently approved CDI therapies, such as vancomycin and fidaxomicin, which target cell wall synthesis and RNA polymerase, respectively.[6][7] This distinction is critical as it suggests a lack of cross-resistance with existing antibiotic classes.[1][8]
Figure 1: Mechanism of action of Ibezapolstat in C. difficile.
In Vitro Activity
Ibezapolstat has demonstrated potent in vitro activity against a broad spectrum of C. difficile clinical isolates, including those with reduced susceptibility to other antibiotics.[9][10]
Minimum Inhibitory Concentration (MIC)
Multiple studies have evaluated the MIC of Ibezapolstat against large panels of C. difficile isolates. The MIC50 and MIC90 values, representing the concentrations at which 50% and 90% of isolates are inhibited, respectively, are consistently in a narrow and low range.
| Organism | Number of Isolates | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Comparator(s) MIC90 (mg/L) | Reference |
| Clostridioides difficile | 104 | 1-8 | 2 | 4 | Metronidazole: 4, Vancomycin: 4, Fidaxomicin: 2 | [10] |
| Clostridioides difficile | 100 (including MDR strains) | Not Specified | 4 | 8 | Vancomycin: 4, Fidaxomicin: 1, Metronidazole: 4 | [9] |
| Clostridioides difficile (Ribotype 027) | Not Specified | Not Specified | 1 | Not Specified | Not Specified | [1] |
| Clostridioides difficile (Ribotype 078) | Not Specified | Not Specified | 2 | Not Specified | Not Specified | [1] |
Enzyme Inhibition
Ibezapolstat exhibits potent inhibition of purified C. difficile DNA polymerase IIIC.
| Enzyme Source | Ki (µM) | Reference |
| C. difficile DNA pol IIIC | 0.325 | [1][11] |
Bactericidal Activity
Time-kill kinetic assays have demonstrated the bactericidal activity of Ibezapolstat against C. difficile. At concentrations at and above the MIC, Ibezapolstat leads to a significant reduction in bacterial counts over time.[1] In one study, Ibezapolstat exhibited a >2 log10 reduction in bacterial count relative to the initial inoculum at 24 and 48 hours.[1]
In Vivo Efficacy
The in vivo efficacy of Ibezapolstat has been primarily evaluated in the hamster model of C. difficile-associated disease (CDAD).[1][6]
Hamster Model of CDI
In the hamster model, oral administration of Ibezapolstat has been shown to protect animals from lethal CDI.[1][11] Treatment with Ibezapolstat at various dose levels resulted in a significant increase in survival compared to untreated controls.[6] Notably, longer treatment durations were associated with a reduced rate of disease recurrence.[6] A 14-day course of Ibezapolstat resulted in no recurrence of CDAD during the observation period.[6]
| Animal Model | Treatment Regimen | Outcome | Reference |
| Hamster | 50 mg/kg, twice daily for 3 days | Prevention of infection for up to 5 days, with subsequent recurrence | [11] |
| Hamster | 50 mg/kg, twice daily for 7 days | 40% reduction in recurrence rate | [6] |
| Hamster | 50 mg/kg, twice daily for 14 days | No recurrence of CDAD for the 34-day observation period | [6] |
Pharmacokinetics and Safety
Pharmacokinetic Profile
A key characteristic of Ibezapolstat is its minimal systemic absorption following oral administration.[1][7] This leads to high concentrations of the drug in the gastrointestinal tract, the site of C. difficile infection, while minimizing the potential for systemic side effects.[6][7]
| Parameter | Finding | Reference |
| Systemic Absorption | < 5% of a 75 mg/kg oral dose in hamsters | [1] |
| Plasma Concentrations | Majority of plasma concentrations are less than 1 µg/mL in healthy volunteers.[4] | [4] |
| Fecal Concentrations | Average fecal concentrations greater than 4000 µg/g of stool by day 4 in healthy volunteers.[7] | [7] |
Preclinical Safety
Preclinical safety studies have demonstrated a favorable safety profile for Ibezapolstat.[1] In the hamster model, Ibezapolstat was well-tolerated at doses as high as 1000 mg/kg with no obvious toxicity.[1]
Impact on Gut Microbiome and Bile Acids
A critical aspect of CDI is the disruption of the normal gut microbiota. An ideal CDI therapeutic should eradicate C. difficile while having a minimal impact on the beneficial commensal bacteria.
Microbiome Sparing Effects
Preclinical and early clinical studies have shown that Ibezapolstat has a more selective spectrum of activity compared to broader-spectrum antibiotics like vancomycin.[4][12] It effectively reduces C. difficile while preserving the diversity of other important bacterial phyla, such as Bacteroidetes and Actinobacteria.[4][13] In humanized mouse models, Ibezapolstat demonstrated less pronounced changes in alpha and beta microbiome diversities compared to vancomycin and metronidazole.[12][13]
Modulation of Bile Acids
The gut microbiome plays a crucial role in bile acid metabolism. Primary bile acids can promote C. difficile germination and growth, while secondary bile acids are inhibitory.[3] Ibezapolstat treatment has been associated with a favorable shift in the bile acid profile, characterized by a decrease in primary bile acids and an increase in secondary bile acids.[12][14] This modulation of the bile acid pool is thought to contribute to the reduced risk of CDI recurrence observed with Ibezapolstat.[12][14]
Experimental Protocols
In Vitro Susceptibility Testing (MIC Determination)
The minimum inhibitory concentrations (MICs) of Ibezapolstat against C. difficile are typically determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[1][11]
-
Bacterial Strains: A panel of clinical and reference strains of C. difficile is used.
-
Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used.
-
Inoculum Preparation: A standardized inoculum of approximately 10^5 colony-forming units (CFU) per spot is prepared.
-
Drug Dilutions: Serial twofold dilutions of Ibezapolstat and comparator agents are incorporated into the agar plates.
-
Incubation: Plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.
Time-Kill Kinetic Assay
Time-kill assays are performed to assess the bactericidal activity of Ibezapolstat.
-
Media: Pre-reduced brain heart infusion (BHI) broth is used.
-
Inoculum: A starting inoculum of approximately 10^6 CFU/mL of C. difficile is used.
-
Drug Concentrations: Ibezapolstat is added at various multiples of its MIC.
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Viable Counts: Serial dilutions of the samples are plated on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log10 CFU/mL over time is plotted to determine the rate of killing.
DNA Polymerase IIIC Inhibition Assay
The inhibitory activity of Ibezapolstat against Pol IIIC is determined using a biochemical assay.[2][15]
-
Enzyme: Purified recombinant C. difficile Pol IIIC is used.
-
Substrates: The assay mixture contains a DNA template-primer, and the four deoxyribonucleoside triphosphates (dNTPs), one of which is typically radiolabeled (e.g., [3H]dGTP) or detected by fluorescence.[2][15]
-
Inhibitor: Varying concentrations of Ibezapolstat are added to the reaction.
-
Reaction: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.
-
Measurement: The incorporation of the labeled dNTP into the DNA is measured, typically by scintillation counting or fluorescence detection.
-
Analysis: The concentration of Ibezapolstat that inhibits 50% of the enzyme activity (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.
Figure 2: General preclinical experimental workflow for Ibezapolstat.
Hamster Model of C. difficile-Associated Disease
The golden Syrian hamster model is a well-established and highly sensitive model for studying CDI.[6]
-
Animals: Female golden Syrian hamsters are typically used.[6]
-
Induction of Susceptibility: Animals are pre-treated with an antibiotic, most commonly clindamycin, to disrupt their native gut microbiota and render them susceptible to C. difficile colonization.[6]
-
Infection: Following antibiotic pre-treatment, hamsters are challenged orally with a standardized dose of C. difficile spores.[6]
-
Treatment: Oral treatment with Ibezapolstat, vehicle control, or a comparator drug is initiated post-infection and continued for a specified duration.[6]
-
Endpoints: The primary endpoint is typically survival. Other endpoints may include clinical signs of disease (e.g., weight loss, diarrhea), time to onset of disease, and the presence of C. difficile and its toxins in the cecal contents. To assess recurrence, surviving animals are monitored for a period after treatment cessation.
Conclusion
The preclinical data for this compound strongly support its continued development as a novel treatment for Clostridioides difficile infection. Its unique mechanism of action, potent and targeted in vitro activity, and proven in vivo efficacy in a relevant animal model are highly encouraging. Furthermore, its favorable pharmacokinetic profile, characterized by high colonic concentrations and minimal systemic exposure, along with its microbiome-sparing properties and beneficial effects on the bile acid pool, suggest that Ibezapolstat has the potential to not only effectively treat the initial CDI episode but also to reduce the high rates of recurrence that plague current therapies. These compelling preclinical findings have paved the way for the successful completion of Phase 1 and 2 clinical trials and the planned advancement into Phase 3 studies.[8][16][17]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Portico [access.portico.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 10. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to measure the impact of Clostridioides difficile toxins on antibody responses using ELISA, ELISPOT, and toxin-neutralization assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 15. Biological Characterization of Novel Inhibitors of the Gram-Positive DNA Polymerase IIIC Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 17. Acurx Updates Phase 3 Readiness for Ibezapolstat in C. difficile Infection Based on Recent FDA and EMA Communications :: Acurx Pharmaceuticals, Inc. (ACXP) [ir.acurxpharma.com]
In Vitro Efficacy of Ibezapolstat Hydrochloride Against Clostridioides difficile: A Technical Overview
Staten Island, NY – Ibezapolstat hydrochloride, a first-in-class DNA polymerase IIIC inhibitor, has demonstrated potent in vitro activity against a broad range of Clostridioides difficile isolates, including multidrug-resistant strains. This technical guide provides a comprehensive analysis of the available preclinical data, detailing the agent's mechanism of action, antimicrobial potency, and the methodologies employed in its evaluation.
Core Efficacy Data
The in vitro activity of Ibezapolstat has been consistently demonstrated through the determination of minimum inhibitory concentrations (MICs) against a large number of clinical C. difficile isolates.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Ibezapolstat and Other Agents Against C. difficile
| Antibiotic Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Ibezapolstat | 2 - 4 | 4 - 8 | 1 - 8[1][2] |
| Vancomycin | 1 - 2 | 4 | 0.5 - 4[1] |
| Fidaxomicin | 0.5 | 1 - 2 | Not Widely Reported |
| Metronidazole | 0.25 - 0.5 | 4 | 0.25 - 4[3] |
Data compiled from studies evaluating panels of over 100 clinical C. difficile isolates.[1][3]
Notably, the efficacy of Ibezapolstat remains consistent across various C. difficile ribotypes, including the hypervirulent 027 and 078 strains.[1] Furthermore, its activity is not diminished against strains with reduced susceptibility to metronidazole, vancomycin, or fidaxomicin, highlighting its potential to address emerging resistance.[3]
Mechanism of Action
Ibezapolstat exerts its bactericidal effect through the targeted inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in low-GC content Gram-positive bacteria, such as C. difficile.[4][5] This mechanism is distinct from that of currently approved therapies for C. difficile infection (CDI), suggesting a low potential for cross-resistance.[6] The selective targeting of Pol IIIC, which is absent in Gram-negative bacteria and host microbiota, contributes to a narrow spectrum of activity that is hypothesized to preserve the gut microbiome.[4][7]
Figure 1. Ibezapolstat Mechanism of Action.
Experimental Protocols
The following sections detail the standardized methodologies used to evaluate the in vitro activity of Ibezapolstat against C. difficile.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of Ibezapolstat is determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.
Figure 2. Agar Dilution MIC Testing Workflow.
Detailed Methodology:
-
Antimicrobial Agent Preparation: Stock solutions of this compound are prepared and serially diluted to achieve a range of final concentrations in the agar.
-
Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used. The appropriate volume of the antimicrobial dilution is added to the molten agar before pouring into petri dishes.
-
Inoculum Preparation: C. difficile isolates are grown on supplemented Brucella agar for 24-48 hours in an anaerobic environment. Colonies are then suspended in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The standardized bacterial suspension is applied to the surface of the agar plates containing the various concentrations of Ibezapolstat.
-
Incubation: Plates are incubated at 35-37°C for 48 hours in an anaerobic atmosphere (e.g., 85% N₂, 10% H₂, 5% CO₂).
-
MIC Determination: The MIC is recorded as the lowest concentration of Ibezapolstat that completely inhibits visible growth of the C. difficile isolate.
Time-Kill Kinetic Assays
Time-kill assays are performed to assess the bactericidal activity of Ibezapolstat over time.
Detailed Methodology:
-
Inoculum Preparation: An overnight culture of C. difficile is diluted in a suitable pre-reduced broth (e.g., brain-heart infusion broth) to a starting concentration of approximately 10⁵ to 10⁶ colony-forming units (CFU)/mL.
-
Drug Exposure: Ibezapolstat is added to the bacterial suspensions at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is included.
-
Incubation and Sampling: The cultures are incubated under anaerobic conditions at 37°C. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Viable Cell Counting: Serial dilutions of the collected aliquots are plated onto appropriate agar plates. After anaerobic incubation, the colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of Ibezapolstat. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Studies have shown that Ibezapolstat exhibits bactericidal activity at concentrations close to its MIC.[1]
Conclusion
The comprehensive in vitro data for this compound strongly support its potent and targeted activity against Clostridioides difficile. Its novel mechanism of action, consistent efficacy against resistant strains, and bactericidal nature position it as a promising candidate for the treatment of CDI. The standardized methodologies outlined in this guide provide a framework for the continued evaluation and understanding of this important new antimicrobial agent.
References
- 1. In vitro activity of the novel antibacterial agent ibezapolstat (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. qlaboratories.com [qlaboratories.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Ibezapolstat Hydrochloride: A Technical Overview of Early-Phase Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibezapolstat hydrochloride (formerly ACX-362E) is a first-in-class, orally administered antibiotic agent under development by Acurx Pharmaceuticals. It represents a novel class of DNA polymerase IIIC inhibitors, exhibiting a narrow spectrum of activity primarily targeting Clostridioides difficile.[1][2] This targeted approach is designed to eradicate the pathogen while minimizing disruption to the protective gut microbiota, a key factor in the high recurrence rates associated with current standard-of-care treatments for C. difficile infection (CDI).[3][4] This technical guide provides a comprehensive summary of the early-phase clinical trial data for ibezapolstat, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy, along with detailed experimental protocols from the foundational studies.
Mechanism of Action
Ibezapolstat's unique mechanism of action centers on the inhibition of DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in low G+C content Gram-positive bacteria, such as C. difficile.[3][5] This enzyme is absent in human cells and many beneficial gut bacteria, providing a high degree of selectivity.[3][5] By binding to and inhibiting Pol IIIC, ibezapolstat effectively halts DNA synthesis, leading to bacterial cell death.[2][6] Preclinical studies have demonstrated that ibezapolstat has a high barrier to resistance development and lacks cross-resistance with other antibiotic classes.[7] The inhibition constant (Ki) for ibezapolstat against C. difficile DNA pol IIIC is 0.325 μM.[2][6]
Data Presentation
Pharmacokinetics
Ibezapolstat is characterized by minimal systemic absorption and high fecal concentrations, which is an ideal pharmacokinetic profile for treating gastrointestinal infections like CDI.[1][5]
Table 1: Pharmacokinetic Parameters of Ibezapolstat in Healthy Volunteers (Phase 1) [1][8]
| Parameter | Single Ascending Dose (150-900 mg) | Multiple Ascending Dose (300-450 mg BID for 10 days) |
| Plasma Cmax | < 1 µg/mL (except for 900 mg dose) | < 1 µg/mL |
| Systemic Accumulation | Not observed | None observed |
| Fecal Concentration | Not reported in single dose | > 4000 µg/g of stool by Day 4 |
| Food Effect (300 mg) | Higher peak plasma concentrations in fasted state (~0.6 µg/mL) vs. fed state (~0.2 µg/mL) | Not applicable |
Table 2: Pharmacokinetic Parameters of Ibezapolstat in Patients with CDI (Phase 2a) [5][9]
| Parameter | 450 mg BID for 10 days |
| Plasma Concentration Range (2-4 hours post-dose) | 233 - 578 ng/mL |
| Mean Fecal Concentration (Day 3) | 416 (± 494) µg/g of stool |
| Mean Fecal Concentration (Days 8-10) | > 1000 µg/g of stool |
| Mean Fecal Concentration (2 days post-EOT) | 535 (± 748) µg/g of stool |
| Mean Fecal Concentration (Day 38) | 136 (± 161) µg/g of stool (in 3 of 4 samples) |
Safety and Tolerability
Across early-phase trials, ibezapolstat has demonstrated a favorable safety profile, comparable to placebo and the standard of care, vancomycin.[1][10]
Table 3: Summary of Safety Findings
| Trial Phase | Key Safety and Tolerability Observations |
| Phase 1 (Healthy Volunteers) | - Well-tolerated with a safety signal similar to placebo.[8]- No serious adverse events reported.[1] |
| Phase 2a (CDI Patients) | - Well-tolerated.[5]- 7 mild-to-moderate adverse events reported.[9] |
| Phase 2b (CDI Patients) | - Safety profile similar to vancomycin.[10]- No drug-related serious adverse events, treatment discontinuations, or deaths.[3][10] |
Efficacy
Ibezapolstat has shown high rates of clinical cure and sustained clinical cure in patients with CDI.
Table 4: Efficacy Outcomes
| Trial Phase | Population | N | Clinical Cure Rate (End of Treatment) | Sustained Clinical Cure Rate (28-day follow-up) |
| Phase 2a | CDI Patients | 10 | 100%[9][11] | 100%[9][11] |
| Phase 2b | CDI Patients | 16 | 94% (15/16)[3][10] | Not reported |
| Phase 2 (Pooled) | CDI Patients | 26 | 96% (25/26)[4][12] | Not reported |
| Phase 2b (Comparator) | Vancomycin | 14 | 100% (14/14)[10][12] | Not reported |
Microbiome and Bile Acid Profile
A key differentiator for ibezapolstat is its effect on the gut microbiome and bile acid metabolism. Unlike broad-spectrum antibiotics, ibezapolstat preserves the diversity of beneficial gut bacteria.[1][13]
Table 5: Microbiome and Bile Acid Effects
| Parameter | Ibezapolstat | Vancomycin |
| Microbiome Diversity | - Preserves diversity of Firmicutes, Actinobacteria, and Bacteroidetes.[1]- Increased abundance of Actinobacteria.[1] | - Decreased diversity of Firmicutes, Actinobacteria, and Bacteroidetes.[1]- Overgrowth of Proteobacteria.[1] |
| Primary Bile Acids | - Significant decrease during and after therapy.[9] | - Not reported to decrease. |
| Secondary Bile Acids | - Significant increase during and after therapy.[4] | - Not reported to increase. |
| Secondary to Primary Bile Acid Ratio | - Favorable increase.[5][14] | - Unfavorable ratio.[5] |
Experimental Protocols
Phase 1 Study (NCT04247542)[1]
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers. The study consisted of three parts:
-
Part 1 (Single Ascending Dose): Cohorts received single doses of 150 mg, 300 mg, 600 mg, or 900 mg of ibezapolstat or placebo.
-
Part 2 (Food Effect): A crossover design where subjects received a single 300 mg dose of ibezapolstat in both fasted and fed states.
-
Part 3 (Multiple Ascending Dose): Cohorts received 300 mg or 450 mg of ibezapolstat or placebo twice daily for 10 days. This part also included an open-label vancomycin comparator arm for microbiome analysis.
-
-
Key Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Plasma and stool samples were collected at various time points to determine ibezapolstat concentrations. The analytical range for ibezapolstat was 20.0–4000.0 ng/mL in plasma and 2.50–500.00 µg/g in stool.
-
Microbiome Analysis: Fecal samples were collected to assess changes in microbial diversity and composition.
-
Phase 2a Study (NCT04247542)[5][9]
-
Study Design: A single-arm, open-label, multicenter study in adult patients with CDI.
-
Patient Population: 10 patients with a diagnosis of CDI.
-
Treatment Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10 days.
-
Follow-up: Patients were followed for an additional 28 days after the end of treatment.
-
Key Assessments:
-
Primary Endpoints: Clinical cure rate at 2 days post-treatment and safety/tolerability.
-
Secondary Endpoints: Plasma and fecal pharmacokinetic characteristics, microbiological eradication of C. difficile, quantitative changes in the fecal microbiome and microbial diversity, effects on bile acids, and sustained clinical cure.
-
Conclusion
The early-phase clinical trial data for this compound are promising, positioning it as a potentially significant advancement in the treatment of Clostridioides difficile infection. Its novel mechanism of action, favorable pharmacokinetic profile characterized by high fecal concentrations and minimal systemic absorption, and strong safety and efficacy results are all encouraging. Furthermore, its ability to preserve the gut microbiome and promote a healthy bile acid profile suggests a potential for reducing CDI recurrence, a major unmet need in the current treatment landscape. The successful completion of these early trials supports the continued clinical development of ibezapolstat in larger, pivotal Phase 3 studies.[4][11]
References
- 1. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. pharmacally.com [pharmacally.com]
- 4. Acurx Pharmaceuticals Presents Ibezapolstat Phase 2 CDI Trial Results at Conference [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acurx Pharmaceuticals Announces Positive Trial Results for Ibezapolstat [trial.medpath.com]
- 8. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, safety, pharmacokinetics, and associated microbiome changes of ibezapolstat compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ibezapolstat :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 12. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 13. Functional and Metagenomic Evaluation of Ibezapolstat for Early Evaluation of Anti-Recurrence Effects in Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acurx Announces Publication of Positive Results from an In-Silico Study Predicting the Microbiome-Restorative Potential of Ibezapolstat in the Treatment of CDI [prnewswire.com]
Ibezapolstat Hydrochloride: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibezapolstat hydrochloride is a first-in-class, orally administered, narrow-spectrum antibiotic currently under investigation for the treatment of Clostridioides difficile infection (CDI). Its novel mechanism of action, targeting bacterial DNA polymerase IIIC, offers a significant advantage by selectively eradicating C. difficile while preserving the gut microbiome's integrity—a critical factor in preventing CDI recurrence. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ibezapolstat, summarizing key clinical trial data, detailing experimental protocols, and visualizing its mechanism and clinical development pathway.
Introduction
Clostridioides difficile infection is a major healthcare-associated infection, with recurrent infections posing a significant clinical challenge. Current standard-of-care antibiotics, such as vancomycin, can disrupt the gut microbiota, increasing the risk of recurrence. Ibezapolstat emerges as a promising therapeutic alternative due to its targeted activity against low G+C content Gram-positive bacteria, including C. difficile.[1][2] This selectivity is attributed to its unique mechanism of inhibiting DNA polymerase IIIC, an enzyme essential for bacterial replication but absent in humans.[3][4]
Pharmacodynamics: Mechanism of Action and Microbiome Impact
Ibezapolstat's primary pharmacodynamic effect is the inhibition of C. difficile replication. This is achieved through the targeted inhibition of DNA polymerase IIIC (Pol IIIC), a crucial enzyme for DNA synthesis in low G+C Gram-positive bacteria.[1][3][4]
Signaling Pathway: Inhibition of DNA Polymerase IIIC
The following diagram illustrates the mechanism of action of ibezapolstat.
Microbiome and Bile Acid Modulation
A key pharmacodynamic feature of ibezapolstat is its minimal impact on the beneficial gut microbiota.[1][3] Clinical studies have shown that unlike broad-spectrum antibiotics, ibezapolstat preserves key commensal bacteria, including those from the Firmicutes and Actinobacteria phyla.[1][3] This preservation is crucial for maintaining colonization resistance against C. difficile.
Furthermore, ibezapolstat treatment has been associated with favorable changes in the bile acid profile. It leads to a decrease in primary bile acids, which promote C. difficile germination, and an increase in secondary bile acids, which inhibit its growth.[1][5][6] This modulation of the bile acid pool is considered a key factor in preventing CDI recurrence.[5][6]
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Ibezapolstat is designed for targeted delivery to the colon, the site of C. difficile infection. This is achieved through minimal systemic absorption and high fecal concentrations.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of ibezapolstat from clinical trials.
Table 1: Plasma Pharmacokinetics of Ibezapolstat
| Parameter | Value | Study Population | Source |
| Peak Plasma Concentration (Cmax) | 233 to 578 ng/mL | Adults with CDI (Phase 2a) | [1] |
| Systemic Absorption | Minimal, majority of plasma concentrations < 1 µg/mL | Healthy Volunteers (Phase 1) | [4][7] |
Table 2: Fecal Pharmacokinetics of Ibezapolstat
| Time Point | Mean Fecal Concentration (± SD) | Study Population | Source |
| Day 3 of Therapy | 416 (± 494) µg/g stool | Adults with CDI (Phase 2a) | [1] |
| Days 8-10 of Therapy | >1000 µg/g stool | Adults with CDI (Phase 2a) | [1] |
| 2 Days Post-Therapy | 535 (± 748) µg/g stool | Adults with CDI (Phase 2a) | [1] |
| Day 38 (Follow-up) | 136 (± 161) µg/g stool (in 3 of 4 samples) | Adults with CDI (Phase 2a) | [1] |
Experimental Protocols
The pharmacokinetic and pharmacodynamic properties of ibezapolstat have been evaluated in a series of clinical trials.
Phase 1 Clinical Trial in Healthy Volunteers
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[4][7]
-
Objectives: To assess the safety, tolerability, and pharmacokinetics of ibezapolstat. A secondary objective was to compare the microbiome changes associated with ibezapolstat to those of oral vancomycin.[4][7]
-
Methodology:
-
Pharmacokinetics: Plasma and stool concentrations of ibezapolstat were measured using validated analytical methods. The analytical range for ibezapolstat was 20.0–4000.0 ng/mL in plasma and 2.50–500.00 µg/g in stool.[4]
-
Microbiome Analysis: Fecal samples were collected, and shotgun metagenomic sequencing was performed to analyze changes in the gut microbiota composition.[7]
-
Phase 2a Clinical Trial in Patients with CDI
-
Study Design: A single-arm, open-label, multicenter study.[1]
-
Patient Population: Adults with a confirmed diagnosis of C. difficile infection.[1]
-
Dosage Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10 days.[1]
-
Objectives: The primary objectives were to assess clinical cure rates and adverse events. Secondary objectives included evaluating plasma and fecal pharmacokinetics, microbiologic eradication, and effects on the microbiome and bile acids.[1]
-
Methodology:
-
Pharmacokinetics: Plasma and stool samples were collected at various time points during and after treatment to determine ibezapolstat concentrations.[1]
-
Microbiome and Bile Acid Analysis: Fecal samples were analyzed to assess changes in microbial diversity and the concentrations of primary and secondary bile acids.[1]
-
Clinical Trial Workflow
The following diagram outlines the typical workflow of the clinical trials conducted for ibezapolstat.
Relationship between Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of ibezapolstat is intrinsically linked to its pharmacodynamic effects. The high fecal concentrations ensure that the drug reaches the site of infection in sufficient amounts to inhibit C. difficile replication. Conversely, the minimal systemic absorption contributes to its favorable safety profile, reducing the risk of off-target effects.[3][7]
The following diagram illustrates the interplay between the PK and PD of ibezapolstat.
References
- 1. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. pharmacally.com [pharmacally.com]
- 4. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acurx Pharmaceuticals Presents Ibezapolstat Phase 2 CDI Trial Results at Conference [synapse.patsnap.com]
- 6. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection [prnewswire.com]
- 7. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of Ibezapolstat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibezapolstat hydrochloride is a novel, first-in-class antimicrobial agent that selectively inhibits DNA polymerase IIIC (Pol IIIC) in gram-positive bacteria.[1][2][3] This unique mechanism of action makes it a promising candidate for the treatment of infections caused by susceptible pathogens, most notably Clostridioides difficile.[1][4][5] Ibezapolstat has demonstrated potent in vitro activity against a broad range of clinical C. difficile isolates, including multidrug-resistant strains.[3][4] Its selective spectrum of activity minimizes disruption to the normal gut microbiota, a crucial factor in preventing the recurrence of C. difficile infection (CDI).[6][7][8]
These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial properties, focusing on antimicrobial susceptibility testing, time-kill kinetics, and biofilm disruption assays.
Data Presentation
Table 1: In Vitro Antimicrobial Susceptibility of Ibezapolstat and Comparator Agents against Clostridioides difficile
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Number of Isolates | Reference |
| Ibezapolstat | 2 | 4 | 1 - 8 | 104 | [5][9] |
| Ibezapolstat | 4 | 8 | Not Reported | 100 | [4][10] |
| Ibezapolstat | 4 | 4 | 0.5 - 8 | 313 | |
| Vancomycin | 1 | 4 | 0.5 - 4 | 104 | [5] |
| Vancomycin | 2 | 4 | Not Reported | 100 | [4][10] |
| Metronidazole | 0.5 | 4 | 0.25 - 16 | 104 | [5][9] |
| Metronidazole | 0.25 | 4 | Not Reported | 100 | [4][10] |
| Fidaxomicin | 0.5 | 2 | 0.015 - 1 | 104 | [5][9] |
| Fidaxomicin | 0.5 | 1 | Not Reported | 100 | [4][10] |
Mechanism of Action of Ibezapolstat
Ibezapolstat exerts its bactericidal effect by inhibiting DNA polymerase IIIC, an essential enzyme for DNA replication in low G+C content gram-positive bacteria, such as C. difficile. This targeted inhibition disrupts the bacterial cell division process, leading to cell death.
Experimental Protocols
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria. The agar dilution method is considered the gold standard.
Materials:
-
This compound powder
-
Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
Anaerobic gas mixture (e.g., 85% N₂, 10% H₂, 5% CO₂)
-
Anaerobic chamber or jars
-
C. difficile clinical isolates
-
Control strains (e.g., Bacteroides fragilis ATCC 25285, C. difficile ATCC 700057)
-
Sterile saline or thioglycolate broth
-
McFarland turbidity standards (0.5)
-
Sterile multi-well inoculator
Procedure:
-
Preparation of Ibezapolstat Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute further in sterile water to the desired starting concentration.
-
Preparation of Agar Plates: a. Prepare serial two-fold dilutions of Ibezapolstat from the stock solution. b. Add 1 ml of each antibiotic dilution to 19 ml of molten and cooled (45-50°C) supplemented Brucella agar to achieve the final desired concentrations. c. Pour the agar into sterile petri dishes and allow them to solidify. d. Prepare a drug-free control plate.
-
Inoculum Preparation: a. Subculture C. difficile isolates on supplemented Brucella agar and incubate anaerobically at 37°C for 24-48 hours. b. Suspend several colonies in sterile saline or thioglycolate broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute the suspension to obtain a final inoculum of approximately 10⁵ CFU per spot.
-
Inoculation: a. Using a multi-well inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, including the control plate.
-
Incubation: a. Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of Ibezapolstat that completely inhibits visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
Time-Kill Kinetic Assay
This assay determines the rate at which Ibezapolstat kills a bacterial population over time.
Materials:
-
Brain Heart Infusion (BHI) broth supplemented with yeast extract, L-cysteine, and hemin (BHIS)
-
This compound
-
C. difficile isolates
-
Anaerobic chamber or jars
-
Spectrophotometer
-
Sterile microtiter plates
-
Sterile saline
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: a. Grow C. difficile in BHIS broth anaerobically at 37°C overnight. b. Dilute the overnight culture in fresh, pre-warmed BHIS to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Assay Setup: a. In a sterile microtiter plate or tubes, add the prepared bacterial inoculum to BHIS containing various concentrations of Ibezapolstat (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). b. Include a growth control (no antibiotic).
-
Incubation and Sampling: a. Incubate the plate or tubes anaerobically at 37°C. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each well/tube.
-
Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto supplemented Brucella agar plates. c. Incubate the plates anaerobically at 37°C for 48 hours. d. Count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each Ibezapolstat concentration. b. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Biofilm Disruption Assay
This protocol assesses the ability of Ibezapolstat to disrupt pre-formed C. difficile biofilms.
Materials:
-
BHI broth supplemented with 1.8% glucose (BHISG)
-
This compound
-
C. difficile isolates
-
Sterile 96-well flat-bottom polystyrene plates
-
Anaerobic chamber
-
0.1% Crystal Violet solution
-
30% Acetic acid or 95% Ethanol
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Biofilm Formation: a. Prepare an overnight culture of C. difficile in BHIS. b. Dilute the culture in fresh BHISG and add to the wells of a 96-well plate. c. Incubate the plate anaerobically at 37°C for 48-72 hours to allow for biofilm formation.
-
Treatment with Ibezapolstat: a. Carefully remove the planktonic cells from the wells by aspiration. b. Gently wash the wells with PBS to remove non-adherent cells. c. Add fresh BHISG containing various concentrations of Ibezapolstat to the wells. d. Incubate the plate anaerobically at 37°C for another 24 hours.
-
Biofilm Quantification (Crystal Violet Staining): a. Discard the supernatant and gently wash the wells twice with PBS. b. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. c. Remove the crystal violet solution and wash the wells with PBS until the washings are clear. d. Air dry the plate. e. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well. f. Read the absorbance at 570-595 nm using a microplate reader.
-
Data Analysis: a. The reduction in absorbance in treated wells compared to untreated control wells indicates the extent of biofilm disruption.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro testing of this compound.
References
- 1. Biofilm Assay for Clostridioides difficile with Applications for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative biofilm-forming ability between Clostridioides difficile strains isolated in Latin America and the epidemic NAP1/027 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal violet staining protocol | Abcam [abcam.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Portico [access.portico.org]
- 10. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Ibezapolstat Hydrochloride in Animal Models of Clostridioides difficile Infection (CDI)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ibezapolstat (formerly ACX-362E) is a novel, first-in-class antimicrobial agent with a targeted mechanism of action against Clostridioides difficile. It functions as an inhibitor of DNA polymerase IIIC (Pol IIIC), an enzyme essential for the replication of low G+C content Gram-positive bacteria, including C. difficile[1][2][3]. This selective activity allows for the targeted eradication of C. difficile while preserving the diversity of the host's gut microbiota, a crucial factor in preventing CDI recurrence[2][4]. Preclinical studies in animal models have been instrumental in characterizing the efficacy and pharmacokinetic profile of Ibezapolstat, demonstrating its potential as a therapeutic agent for CDI. These studies have shown that Ibezapolstat has minimal systemic absorption, leading to high concentrations in the colon where the infection resides[1][2][5].
Mechanism of Action
Ibezapolstat selectively inhibits the bacterial DNA polymerase IIIC, an enzyme vital for DNA replication in certain Gram-positive bacteria like C. difficile. This enzyme is absent in many beneficial gut bacteria and in human cells, which accounts for the drug's narrow spectrum of activity and favorable safety profile[1][2]. By inhibiting Pol IIIC, Ibezapolstat effectively halts the replication of C. difficile, leading to the resolution of the infection.
Figure 1: Mechanism of action of Ibezapolstat in C. difficile.
Quantitative Data from Animal Models
The following tables summarize the dosages and outcomes of Ibezapolstat hydrochloride in key animal models of CDI.
Table 1: Ibezapolstat Dosage and Efficacy in the Hamster Model of CDI
| Dosage (mg/kg, oral) | Dosing Frequency | Treatment Duration | Animal Model | Key Findings | Reference |
| 6.25 | Twice daily | 3 days | Female Golden Syrian Hamsters | Potent in preventing infection for up to 5 days. | [1] |
| 12.5 | Twice daily | 3 days | Female Golden Syrian Hamsters | Potent in preventing infection for up to 5 days. | [1] |
| 25 | Twice daily | 3 days | Female Golden Syrian Hamsters | Potent in preventing infection for up to 5 days. | [1] |
| 50 | Twice daily | 3 days | Female Golden Syrian Hamsters | Completely protected infected animals for up to 5 days. | [1][6] |
| 50 | Twice daily | 7 days | Female Golden Syrian Hamsters | Reduced the recurrence rate of infection by 40%. | [1] |
| 50 | Twice daily | 14 days | Female Golden Syrian Hamsters | No recurrence of CDAD was observed for the remaining 34-day observation period. | [1] |
| 10 | Twice daily | 10 days | Syrian Hamsters | Reduced number of recurrent CDI cases compared to vancomycin. | [3] |
Table 2: Ibezapolstat Dosage in the Humanized Mouse Model of CDI
| Dosage | Dosing Frequency | Treatment Duration | Animal Model | Key Findings | Reference |
| 45.34 mg/cage (n=5)/day in 40g powdered chow | Daily | 10 days | Germ-free mice transplanted with human fecal microbiota | Had smaller effects on gut microbiome diversity compared to vancomycin and metronidazole. | [7] |
Experimental Protocols
Protocol 1: Hamster Model of C. difficile-Associated Disease (CDAD)
This protocol outlines the methodology for inducing CDI in hamsters and assessing the efficacy of Ibezapolstat.
Figure 2: Experimental workflow for the hamster model of CDI.
Materials:
-
Female Golden Syrian hamsters (80-90 g)
-
Clindamycin hydrochloride
-
C. difficile spore suspension (e.g., ATCC 43255)
-
This compound
-
Oral gavage needles
-
Standard animal housing and care facilities
Procedure:
-
Acclimatization: Acclimatize female Golden Syrian hamsters to the laboratory environment.
-
Induction of CDI:
-
Treatment:
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of CDI, such as diarrhea and weight loss.
-
Record survival rates for each treatment group.
-
After the treatment period, continue to monitor the animals for a defined observation period (e.g., 34 days) to assess the recurrence of infection[1].
-
Protocol 2: Humanized Mouse Model for Microbiome Analysis
This protocol describes the use of a humanized mouse model to evaluate the impact of Ibezapolstat on the gut microbiome.
Figure 3: Workflow for the humanized mouse model experiment.
Materials:
-
Germ-free mice
-
Fecal samples from healthy human donors
-
Sterile powdered mouse chow
-
This compound
-
Equipment for 16S rRNA gene sequencing and bioinformatic analysis
Procedure:
-
Humanization of Mice:
-
Dietary Acclimatization:
-
Treatment:
-
Prepare powdered chow containing Ibezapolstat at the desired concentration (e.g., 45.34 mg per cage of 5 mice per day in 40g of chow)[7].
-
Provide the medicated chow to the treatment group for 10 days[7].
-
Include control groups receiving powdered chow with no antibiotic, or with other antibiotics like vancomycin, fidaxomicin, or metronidazole for comparison[4][7].
-
-
Sample Collection and Analysis:
-
Collect fecal samples from each mouse at baseline (Day 0, before treatment), on Day 2, and on Day 10 of treatment[7].
-
Extract DNA from the fecal samples and perform 16S rRNA gene sequencing to characterize the bacterial populations.
-
Analyze the sequencing data to assess changes in alpha and beta diversity of the gut microbiome in response to Ibezapolstat treatment compared to controls.
-
Conclusion: The data from these animal models indicate that this compound is a promising candidate for the treatment of CDI. Its efficacy at various dosages in the hamster model, particularly its ability to prevent recurrence with prolonged treatment, is a significant finding. Furthermore, the humanized mouse model data supports the mechanism of a microbiome-sparing antibiotic. These protocols provide a framework for researchers to conduct further preclinical evaluations of Ibezapolstat and similar compounds.
References
- 1. Portico [access.portico.org]
- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigational Treatment Agents for Recurrent Clostridioides difficile Infection (rCDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of ibezapolstat and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
How to prepare Ibezapolstat hydrochloride for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibezapolstat hydrochloride is a first-in-class, orally active inhibitor of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in certain Gram-positive bacteria.[1][2] It is under development for the treatment of Clostridioides difficile infection (CDI).[2][3] Its selective mechanism of action against low G+C content Gram-positive bacteria, like C. difficile, allows it to target the pathogen while sparing many beneficial gut bacteria.[1][4] This application note provides detailed protocols for the preparation and use of this compound in a laboratory setting.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀Cl₂N₆O₂ | [5] |
| Molecular Weight | 423.3 g/mol | [5] |
| CAS Number | 1275582-97-2 | [5] |
| Appearance | Solid | |
| Water Solubility | 0.216 mg/mL | [6] |
| DMSO Solubility | 62.5 mg/mL (147.65 mM) | [3] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Note: When preparing solutions in DMSO, it is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
Mechanism of Action
Ibezapolstat selectively inhibits DNA polymerase IIIC, an enzyme critical for bacterial DNA replication. This enzyme is found in low G+C Gram-positive bacteria but is absent in human cells, providing a targeted therapeutic approach.[1] By inhibiting Pol IIIC, Ibezapolstat effectively halts bacterial proliferation, leading to cell death.[7]
References
- 1. pharmacally.com [pharmacally.com]
- 2. ibezapolstat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibezapolstat | C18H20Cl2N6O2 | CID 136022209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for Ibezapolstat in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
Application Notes and Protocols for the Quantification of Ibezapolstat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current analytical methodologies for the quantification of Ibezapolstat hydrochloride, a novel DNA polymerase IIIC inhibitor. The information is intended to guide researchers in the development and implementation of robust analytical methods for pharmacokinetic studies, formulation analysis, and quality control.
Introduction
Ibezapolstat is a first-in-class antibiotic under development for the treatment of Clostridioides difficile infection (CDI). Accurate and precise quantification of Ibezapolstat in various matrices is crucial for its clinical development and eventual therapeutic use. This document outlines the primary analytical technique used for its quantification, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and provides representative protocols and data.
Mechanism of Action of Ibezapolstat
Ibezapolstat selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in certain Gram-positive bacteria, including C. difficile.[1] This targeted mechanism of action spares many beneficial gut bacteria, which is advantageous in treating CDI.[1] Human cells do not possess Pol IIIC, contributing to the drug's selective toxicity.[1]
Analytical Methods for Quantification
Based on available literature, LC-MS/MS is the method of choice for the quantification of Ibezapolstat in biological matrices due to its high sensitivity and selectivity.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has been utilized to determine Ibezapolstat concentrations in plasma and fecal samples, which is essential for pharmacokinetic and biodistribution studies.[2]
Quantitative Data Summary
The following table summarizes the reported analytical performance of LC-MS/MS methods for Ibezapolstat.
| Parameter | Plasma | Feces | Reference |
| Analytical Range | 20.0–4000.0 ng/mL | 2.50–500.00 µg/g | [3] |
| Observed Concentrations | < 1 µg/mL (minimal systemic absorption) | > 4000 µg/g (at doses of 300 or 450 mg twice daily) | [3] |
Experimental Workflow
The general workflow for the bioanalysis of Ibezapolstat using LC-MS/MS is depicted below.
Representative Experimental Protocol: LC-MS/MS for Ibezapolstat in Human Plasma
Disclaimer: The following is a representative protocol based on common practices for small molecule quantification. This method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use.
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled Ibezapolstat or a structurally similar compound)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of Ibezapolstat and the IS in a suitable solvent (e.g., methanol or DMSO).
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at various concentration levels.
3. Sample Preparation
-
To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitation agent) and vortex for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
| Parameter | Representative Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of Ibezapolstat and IS. |
| Ion Source Parameters | To be optimized for the specific instrument. |
5. Data Analysis
-
Integrate the peak areas of Ibezapolstat and the IS.
-
Calculate the peak area ratio (Ibezapolstat/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Ibezapolstat in QC and unknown samples from the calibration curve.
Conclusion
The quantification of this compound is reliably achieved using LC-MS/MS, particularly for bioanalytical applications in plasma and feces. The high sensitivity of this technique allows for the determination of low systemic concentrations and high fecal concentrations, providing critical data for understanding the pharmacokinetic profile of this targeted antibiotic. While specific, detailed protocols are not widely available in the public domain, the representative method provided here serves as a strong starting point for the development and validation of a robust analytical method. Researchers should ensure that any method is fully validated to meet regulatory requirements and ensure data integrity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ibezapolstat Hydrochloride in the Context of Antibiotic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ibezapolstat hydrochloride, a first-in-class antibiotic, focusing on its mechanism of action, clinical efficacy, and its effects on the microbiome in comparison to other antibiotics. While direct combination therapy studies are not extensively documented in the public domain, this document outlines protocols for comparative efficacy and microbiome analysis, which are crucial for understanding its potential role in antimicrobial stewardship and sequential or alternating therapy regimens.
Introduction to this compound
Ibezapolstat is a novel, orally administered, Gram-Positive Selective Spectrum (GPSS®) antibacterial agent.[1][2] It is the first of a new class of DNA polymerase IIIC (Pol IIIC) inhibitors.[1][2][3] This unique mechanism of action provides a targeted approach to treating infections caused by susceptible Gram-positive bacteria, most notably Clostridioides difficile.[4][5]
Mechanism of Action
Ibezapolstat selectively inhibits the bacterial DNA polymerase IIIC enzyme, which is essential for DNA replication in low G+C content Gram-positive bacteria, including C. difficile.[4][6][7] This enzyme is absent in human cells and many beneficial gut bacteria, allowing for a targeted antibacterial effect while preserving the natural gut microbiota.[4][8] This selective action is a key differentiator from broad-spectrum antibiotics and is thought to contribute to the low recurrence rates of C. difficile infection (CDI) observed in clinical trials.[4]
Figure 1: Mechanism of action of Ibezapolstat.
Comparative Efficacy Data
Clinical trials have primarily focused on comparing the efficacy of Ibezapolstat to the standard-of-care antibiotic for CDI, vancomycin. The data consistently demonstrates non-inferiority in terms of clinical cure rates, with a significant advantage for Ibezapolstat in preventing CDI recurrence.
Clinical Cure and Recurrence Rates
| Antibiotic | Clinical Cure Rate (Phase 2 Pooled) | Sustained Clinical Cure (No Recurrence) | Reference |
| Ibezapolstat | 96% | 100% | [4] |
| Vancomycin | ~81-100% | Historical rates of 42-71% (recurrence of 26-58%) | [1][4][9] |
In Vitro Activity
Ibezapolstat has demonstrated potent in vitro activity against a broad range of C. difficile isolates, including multidrug-resistant strains.[5][7]
| Organism | Ibezapolstat MIC Range (µg/mL) | Reference |
| Clostridioides difficile (104 clinical isolates) | 1-8 | [3] |
Impact on Gut Microbiome
A significant advantage of Ibezapolstat is its minimal disruption to the gut microbiome compared to broad-spectrum antibiotics. This is a critical factor in preventing CDI recurrence, which is often precipitated by antibiotic-induced dysbiosis.
Microbiome Diversity
Studies in humanized mouse models and clinical trials have shown that Ibezapolstat has a less pronounced effect on gut microbiome diversity compared to vancomycin and metronidazole.[8][10] Its impact is more comparable to the narrow-spectrum antibiotic fidaxomicin.[8]
| Antibiotic | Effect on Alpha Diversity | Key Microbiome Changes | Reference |
| Ibezapolstat | Less alteration than vancomycin and metronidazole | Increased relative abundance of Actinomycetota and Bacteroidota | [8][10][11] |
| Vancomycin | Significant alteration | Increased proportion of Gammaproteobacteria | [11] |
| Fidaxomicin | Less alteration than vancomycin and metronidazole | Increased relative abundance of Bacteroidota | [8][10] |
| Metronidazole | Most significant alteration | - | [8][10] |
Bile Acid Profile
Ibezapolstat treatment has been associated with favorable changes in the bile acid profile of the gut, which is crucial for inhibiting C. difficile spore germination and growth. Treatment leads to a reduction in primary bile acids and an increase in secondary bile acids.[1][4]
Experimental Protocols
The following are generalized protocols for preclinical and clinical evaluation of Ibezapolstat, based on methodologies cited in the literature.
Protocol 1: In Vitro Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Ibezapolstat against C. difficile isolates.
Materials:
-
This compound
-
C. difficile isolates
-
Anaerobic chamber
-
Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of Ibezapolstat in supplemented Brucella broth in the microtiter plates.
-
Prepare a standardized inoculum of each C. difficile isolate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each isolate.
-
Incubate the plates in an anaerobic environment at 37°C for 48 hours.
-
The MIC is defined as the lowest concentration of Ibezapolstat that completely inhibits visible growth.
Figure 2: Workflow for MIC determination.
Protocol 2: Comparative Microbiome Analysis in a Humanized Mouse Model
Objective: To assess the impact of Ibezapolstat on the gut microbiome in comparison to other antibiotics.
Materials:
-
Germ-free mice
-
Fecal microbiota transplant (FMT) from healthy human donors
-
Ibezapolstat, vancomycin, fidaxomicin, metronidazole
-
Sterile gavage needles
-
DNA extraction kits
-
16S rRNA gene sequencing platform
Procedure:
-
Colonize germ-free mice with human fecal microbiota via oral gavage.
-
Allow for a stabilization period for the transplanted microbiome.
-
Divide the mice into treatment groups: Ibezapolstat, vancomycin, fidaxomicin, metronidazole, and a no-antibiotic control.
-
Administer the respective antibiotics orally for a defined period (e.g., 10 days).
-
Collect fecal pellets at baseline, during treatment, and post-treatment.
-
Extract microbial DNA from the fecal samples.
-
Perform 16S rRNA gene sequencing to analyze the composition and diversity of the gut microbiota.
-
Analyze the data for changes in alpha and beta diversity and the relative abundance of different bacterial taxa.
References
- 1. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 2. Acurx Receives Positive Regulatory Guidance from EMA for Ibezapolstat Phase 3 Program for C. Difficile Infection (CDI) :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacally.com [pharmacally.com]
- 5. Portico [access.portico.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. New Antibiotic to Fight Superbug C. Diff Proves Effective in Clinical Trial | University of Houston [uh.edu]
- 10. The impact of ibezapolstat and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional and Metagenomic Evaluation of Ibezapolstat for Early Evaluation of Anti-Recurrence Effects in Clostridioides difficile Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Ibezapolstat Hydrochloride: A Targeted Approach to Combating Clostridioides difficile Infection While Preserving Gut Microbiome Health
Application Notes and Protocols for Researchers and Drug Development Professionals
Ibezapolstat hydrochloride is a novel, first-in-class antibiotic that acts as a selective inhibitor of DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria. This unique mechanism of action allows for targeted activity against Clostridioides difficile, a leading cause of healthcare-associated infections, while minimizing disruption to the broader gut microbiome. These application notes provide a comprehensive overview of the effects of Ibezapolstat on the gut microbiome, supported by data from clinical and preclinical studies, and offer detailed protocols for key experimental assessments.
Mechanism of Action and Rationale
Ibezapolstat's targeted approach stems from its inhibition of Pol IIIC, an enzyme crucial for DNA replication in low G+C Gram-positive bacteria, including C. difficile.[1][2][3][4][5] This selective inhibition leaves many beneficial members of the gut microbiota, such as those belonging to the Actinobacteria and Bacteroidetes phyla, largely unaffected.[3][4] By preserving the integrity of the gut microbiome, Ibezapolstat promotes the natural defense mechanisms against C. difficile recurrence. A key aspect of this is the continued microbial metabolism of primary bile acids into secondary bile acids.[1][6][7][8][9] Secondary bile acids are known to inhibit the germination of C. difficile spores, thereby reducing the likelihood of disease recurrence.[6][8][9]
Effects on the Gut Microbiome: Clinical and Preclinical Data
Clinical Trial Data
Clinical studies have demonstrated Ibezapolstat's favorable impact on the gut microbiome of patients with C. difficile infection (CDI).
| Parameter | Ibezapolstat Treatment | Vancomycin Treatment | Study Phase | Citation |
| C. difficile Eradication (Day 3) | 94% (15/16 patients) | 71% (10/14 patients) | Phase 2b | [8][9][10] |
| Change in Bacteroidetes Phylum | -10.0% (mean change) | Not Reported | Phase 2a | [11] |
| Change in Firmicutes Phylum | +14.7% (mean change) | Not Reported | Phase 2a | [11] |
| Primary Bile Acids (fecal) | Decreased (40.1 ng/mg during therapy) | Not Reported | Phase 2a | [11] |
| Primary Bile Acids (fecal) | Lower concentration than vancomycin | Higher concentration than Ibezapolstat | Phase 2b | [6][7] |
| Secondary to Primary Bile Acid Ratio | Higher ratio than vancomycin | Lower ratio than Ibezapolstat | Phase 2b | [6][7] |
| Sustained Clinical Cure (28 days) | 100% (10/10 patients) | Not Applicable | Phase 2a | [11] |
Preclinical Data (Humanized Mouse Model)
Studies using germ-free mice colonized with human fecal microbiota have corroborated the findings from clinical trials, highlighting Ibezapolstat's microbiome-sparing effects compared to other antibiotics used for CDI.
| Parameter | Ibezapolstat | Vancomycin | Metronidazole | Fidaxomicin | Study | Citation |
| Alpha and Beta Diversity Changes | Less Pronounced | More Pronounced | Most Significant Change | Less Pronounced | Humanized Mice | [2][7][12][13] |
| Relative Abundance of Bacteroidota | Increased | Not Reported | Not Reported | Increased | Humanized Mice | [2][12] |
| Relative Abundance of Actinomycetota | Increased | Not Reported | Not Reported | Not Reported | Humanized Mice | [2][12] |
Experimental Protocols
1. Protocol for Evaluating the Efficacy and Microbiome Effects of Ibezapolstat in a Clinical Setting (Phase 2b Design)
This protocol is based on the design of the Phase 2b clinical trial of Ibezapolstat.
a. Study Population:
-
Adult patients with a confirmed diagnosis of Clostridioides difficile infection.
b. Treatment Regimen:
-
Experimental Arm: 450 mg this compound administered orally every 12 hours for 10 days.[11][14][15][16]
-
Comparator Arm: 125 mg vancomycin administered orally every 6 hours for 10 days.[14][16]
c. Sample Collection:
-
Stool samples collected at baseline (Day 0), during treatment (e.g., Day 3, Day 10), and post-treatment (e.g., Day 28).
d. Endpoints:
-
Primary: Sustained clinical cure at Day 28 post-treatment.
-
Secondary:
-
Time to resolution of diarrhea.
-
Eradication of C. difficile from stool.
-
Changes in gut microbiome composition (alpha and beta diversity, relative abundance of key phyla).
-
Measurement of fecal primary and secondary bile acid concentrations.
-
e. Microbiome Analysis:
-
DNA extraction from stool samples.
-
16S rRNA gene sequencing to assess bacterial community composition.
-
Bioinformatic analysis to determine alpha diversity (e.g., Shannon, Simpson indices), beta diversity (e.g., Bray-Curtis dissimilarity), and taxonomic changes.
f. Bile Acid Analysis:
-
Extraction of bile acids from stool samples.
-
Quantification of primary and secondary bile acids using liquid chromatography-mass spectrometry (LC-MS).
2. Protocol for Preclinical Evaluation of Ibezapolstat in a Humanized Mouse Model
This protocol allows for a controlled, head-to-head comparison of Ibezapolstat with other antibiotics.
a. Animal Model:
-
Germ-free mice.
b. Humanization:
-
Fecal microbiota transplantation from healthy human donors.
c. Treatment Groups:
-
Ibezapolstat
-
Vancomycin
-
Metronidazole
-
Fidaxomicin
-
No antibiotic (control)
d. Dosing:
-
Administer drugs orally for a specified duration (e.g., 5-10 days).
e. Sample Collection:
-
Collect fecal pellets at baseline, during, and after treatment.
f. Microbiome Analysis:
-
Perform 16S rRNA gene sequencing on DNA extracted from fecal pellets.[2][12]
-
Analyze data for changes in alpha and beta diversity and taxonomic composition.
Visualizations
Caption: Mechanism of Ibezapolstat in treating C. difficile infection.
Caption: Workflow for a clinical trial evaluating Ibezapolstat.
Caption: Ibezapolstat's impact on bile acid metabolism and CDI recurrence.
References
- 1. pharmacally.com [pharmacally.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Acurx's Ibezapolstat Shows Promise in Phase 2 Trial for C. difficile Infection [trial.medpath.com]
- 6. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for Ibezapolstat in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 7. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics [prnewswire.com]
- 8. Acurx Announces Positive Comparative Microbiology and Microbiome Data for Ibezapolstat from Phase 2b Clinical Trial in CDI Patients [prnewswire.com]
- 9. Acurx Pharma reports positive comparative microbiology and microbiome data from phase 2b trial of ibezapolstat in patients with CDI [pharmabiz.com]
- 10. Acurx Announces Positive Comparative Microbiology and Microbiome Data for Ibezapolstat from Phase 2b Clinical Trial in CDI Patients | Nasdaq [nasdaq.com]
- 11. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of ibezapolstat and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Acurx Receives Positive Regulatory Guidance from EMA for Ibezapolstat Phase 3 Program for C. Difficile Infection (CDI) :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
Ibezapolstat Hydrochloride: Application Notes and Protocols for Preventing CDI Recurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibezapolstat hydrochloride is a first-in-class, orally administered, gram-positive selective spectrum (GPSS) antibacterial agent under development for the treatment of Clostridioides difficile infection (CDI). Its novel mechanism of action, targeting bacterial DNA polymerase IIIC, allows for potent activity against C. difficile while sparing key commensal gut microbiota. This selective activity is believed to contribute to a lower rate of CDI recurrence compared to broader-spectrum antibiotics. These application notes provide a comprehensive overview of Ibezapolstat's mechanism, clinical efficacy, and relevant experimental protocols.
Mechanism of Action
Ibezapolstat selectively inhibits DNA polymerase IIIC (PolC), an enzyme essential for DNA replication in low G+C content gram-positive bacteria, such as C. difficile.[1][2][3] This enzyme is absent in human cells and many beneficial gut bacteria, including those from the Bacteroidetes and Actinobacteria phyla.[4][5] By inhibiting PolC, Ibezapolstat disrupts bacterial DNA synthesis, leading to bactericidal activity against C. difficile.[3][6] This targeted approach minimizes disruption to the protective gut microbiome, a key factor in preventing CDI recurrence.[7][8] A significant consequence of this microbiome preservation is the maintenance of normal bile acid metabolism.[1][7] Commensal bacteria are responsible for converting primary bile acids into secondary bile acids, which are inhibitory to C. difficile germination and growth.[1][2] Unlike broad-spectrum antibiotics that can disrupt this process, Ibezapolstat treatment is associated with a favorable ratio of secondary to primary bile acids, which is thought to contribute to its anti-recurrence effect.[2][7][9]
Data Presentation
Clinical Trial Efficacy Data
| Trial Phase | Treatment Group | Number of Patients | Clinical Cure Rate | Sustained Clinical Cure (No Recurrence at Day 28) | Reference |
| Phase 2a | Ibezapolstat 450 mg BID | 10 | 100% (10/10) | 100% (10/10) | [1][2][10] |
| Phase 2b | Ibezapolstat 450 mg BID | 16 (Per Protocol) | 94% (15/16) | 100% (15/15) | [9] |
| Phase 2b | Vancomycin 125 mg QID | 14 (Per Protocol) | 100% (14/14) | 86% (12/14) | [7][9] |
| Phase 2 (Combined) | Ibezapolstat | 26 (Modified Intent to Treat) | 96% (25/26) | 100% (25/25) | [9] |
Pharmacokinetic Properties
| Parameter | Value | Note | Reference |
| Systemic Absorption | Minimal | Plasma concentrations generally < 1 µg/mL. | [1][11] |
| Fecal Concentration | High | Exceeding 1,000 µg/g by days 8-10 of treatment. | [11][12] |
| Ki for C. difficile PolC | 0.325 µM | [6][13] |
In Vitro Activity
| Organism | MIC Range | Note | Reference |
| Clostridioides difficile | 1-8 µg/mL | Against a panel of 104 clinical isolates. | [13] |
Experimental Protocols
Phase 2 Clinical Trial Protocol for CDI Treatment
This protocol is a composite representation based on publicly available clinical trial information for Ibezapolstat.[14][15]
1. Study Design:
-
Phase 2a: Open-label, multicenter trial.
-
Phase 2b: Randomized, double-blind, active-controlled (vancomycin) trial.
2. Patient Population:
-
Adults with a confirmed diagnosis of Clostridioides difficile infection (CDI), defined by diarrhea and a positive stool test for C. difficile toxin.
3. Treatment Regimen:
-
Ibezapolstat Arm: 450 mg this compound administered orally, twice daily (Q12H) for 10 days.[8][9]
-
Vancomycin Arm (Phase 2b): 125 mg vancomycin administered orally, four times daily (Q6H) for 10 days.[9][14]
4. Efficacy Assessments:
-
Primary Endpoint (Initial Clinical Cure): Resolution of diarrhea for at least 48 hours after the end of treatment (EOT).[2]
-
Secondary Endpoint (Sustained Clinical Cure): Absence of CDI recurrence within 28 days following the EOT.[2]
-
Exploratory Endpoint (Extended Clinical Cure): Absence of CDI recurrence for up to 3 months post-treatment.[9][16]
5. Microbiome and Bile Acid Analysis:
-
Stool samples are collected at baseline, during treatment, at the end of treatment, and during the follow-up period.
-
Microbiome Analysis: DNA is extracted from stool samples, and the V3-V4 region of the 16S rRNA gene is amplified and sequenced to determine the composition of the gut microbiota. Alpha and beta diversity are calculated to assess changes in the microbiome.
-
Bile Acid Analysis: Stool samples are analyzed using mass spectrometry to quantify the concentrations of primary and secondary bile acids.
In Vitro Time-Kill Kinetic Assay
This protocol is a representative method based on descriptions of in vitro studies of Ibezapolstat.[3][6]
1. Bacterial Strains and Culture Conditions:
-
Clostridioides difficile strains (including clinical isolates and reference strains) are cultured under anaerobic conditions in an appropriate broth medium (e.g., supplemented brain-heart infusion broth).
2. Preparation of Ibezapolstat and Comparator Antibiotics:
-
Stock solutions of Ibezapolstat, vancomycin, and metronidazole are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made to achieve final concentrations that are multiples of the minimum inhibitory concentration (MIC) for each strain (e.g., 8x, 16x, 32x MIC).
3. Time-Kill Assay Procedure:
-
An overnight culture of C. difficile is diluted to a starting inoculum of approximately 10^6 colony-forming units (CFU)/mL.
-
The bacterial suspension is incubated with the various concentrations of the test antibiotics.
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), aliquots are removed from each culture.
-
The aliquots are serially diluted and plated on appropriate agar plates.
-
The plates are incubated anaerobically, and the number of CFUs is determined.
4. Data Analysis:
-
The change in log10 CFU/mL over time is plotted for each antibiotic concentration.
-
Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of ibezapolstat and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Portico [access.portico.org]
- 7. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 8. Acurx Pharmaceuticals Announces Presentation of Ibezapolstat Phase 2 Clinical Trial Results for CDI at Scientific Conference [prnewswire.com]
- 9. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for Ibezapolstat in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 10. Acurx Announces Publication of Positive Phase 2a Clinical Trial Results of Ibezapolstat for CDI in Clinical Infectious Diseases [prnewswire.com]
- 11. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacally.com [pharmacally.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Acurx Announces Positive Extended Clinical Cure Data for Ibezapolstat from Phase 2b Clinical Trial in CDI Patients [prnewswire.com]
Investigating Ibezapolstat Hydrochloride's Favorable Impact on Bile Acid Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ibezapolstat hydrochloride, a novel, narrow-spectrum antibiotic, is a first-in-class inhibitor of bacterial DNA polymerase IIIC. It is currently under development for the treatment of Clostridioides difficile infection (CDI). A key challenge in CDI management is the high rate of recurrence, which is often linked to the disruption of the gut microbiome and the associated dysregulation of bile acid metabolism by broad-spectrum antibiotics. These application notes provide a comprehensive overview of Ibezapolstat's unique mechanism of action and its minimal impact on the gut microbiome, leading to a favorable modulation of bile acid profiles. Detailed protocols for the analysis of fecal bile acids are also presented to facilitate further research in this area.
Introduction
Clostridioides difficile infection is a major public health threat, and antibiotic-induced disruption of the gut microbiome is a primary risk factor for both initial infection and recurrence. The germination of C. difficile spores is promoted by primary bile acids (e.g., cholic acid and chenodeoxycholic acid), while secondary bile acids (e.g., deoxycholic acid and lithocholic acid), produced by the metabolic activity of a healthy gut microbiome, are inhibitory to C. difficile growth. Standard-of-care antibiotics, such as vancomycin, can deplete the commensal bacteria responsible for converting primary bile acids to secondary bile acids, thereby creating an environment conducive to CDI recurrence.
Ibezapolstat's targeted mechanism of action against the DNA polymerase IIIC of low G+C Gram-positive bacteria, such as C. difficile, spares many of the gut microorganisms essential for maintaining a healthy bile acid pool. Clinical studies have demonstrated that treatment with Ibezapolstat leads to a decrease in primary bile acids and an increase in secondary bile acids in the gut, a profile associated with a reduced risk of CDI recurrence.
Mechanism of Action: Preservation of Bile Acid Metabolism
Ibezapolstat's selective antimicrobial activity is central to its favorable effect on bile acid metabolism. By specifically inhibiting DNA polymerase IIIC, an enzyme essential for DNA replication in a limited spectrum of Gram-positive bacteria including C. difficile, Ibezapolstat avoids widespread disruption of the gut microbiota. This preserves the bacterial populations, particularly members of the Firmicutes phylum, that are responsible for the 7α-dehydroxylation of primary bile acids into secondary bile acids.
Quantitative Data from Clinical Trials
Clinical trial data have consistently shown Ibezapolstat's beneficial effects on the fecal bile acid profile in patients with CDI.
| Clinical Trial Phase | Key Finding | Quantitative Data (Mean ± SD) | Comparator |
| Phase 2a | Decrease in total primary bile acids during and after therapy.[1][2][3] | During Therapy: -40.1 ± 9.6 ng/mg stool (p < 0.001)[1][2][3]After Therapy: -40.5 ± 14.1 ng/mg stool (p = 0.007)[1][2] | Baseline |
| Phase 1 (Healthy Volunteers) | Less pronounced increase in the primary-to-secondary bile acid ratio compared to vancomycin.[4][5][6] | Not statistically significant for Ibezapolstat, but a significant increase was observed with vancomycin.[4][5][6] | Vancomycin |
| Phase 2b | Lower concentrations of fecal primary bile acids and a higher ratio of secondary to primary bile acids.[7] | Specific quantitative data not yet fully published. | Vancomycin |
Experimental Protocols
The following protocols provide a framework for the analysis of fecal bile acids to investigate the effects of Ibezapolstat.
Fecal Sample Collection and Storage
Proper sample handling is critical for accurate bile acid analysis.
Bile Acid Extraction from Fecal Samples
This protocol is adapted from established methods for the extraction of bile acids for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Lyophilized and homogenized fecal sample
-
Ice-cold methanol containing a mixture of deuterated bile acid internal standards (e.g., d4-cholic acid, d4-chenodeoxycholic acid, d4-deoxycholic acid, d4-lithocholic acid)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 15,000 x g and 4°C
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 20-50 mg of lyophilized fecal powder into a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold methanol containing the internal standard mixture.
-
Vortex vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for analysis.
Quantification of Bile Acids by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate the different bile acid species.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40-50°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each bile acid and internal standard should be optimized.
Data Analysis:
-
Generate a standard curve for each bile acid using known concentrations.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Quantify the concentration of each bile acid in the fecal samples by interpolating from the standard curve.
-
Normalize the results to the initial weight of the lyophilized fecal sample (e.g., ng of bile acid per mg of dry feces).
Conclusion
This compound represents a promising therapeutic agent for CDI with a unique mechanism that confers a significant advantage in preserving the gut microbiome. The resulting favorable modulation of the bile acid profile, characterized by a decrease in primary bile acids and a relative increase in secondary bile acids, is a key factor that likely contributes to the reduced rates of CDI recurrence observed in clinical trials. The protocols outlined in these application notes provide a robust framework for researchers to further investigate the intricate interplay between Ibezapolstat, the gut microbiome, and bile acid metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional and Metagenomic Evaluation of Ibezapolstat for Early Evaluation of Anti-Recurrence Effects in Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Acurx Announces New Bile Acid and Microbiome Analyses from Ph2b Trial of Ibezapolstat in CDI Patients Presented at IDWeek Scientific Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
Troubleshooting & Optimization
Technical Support Center: Ibezapolstat Hydrochloride In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ibezapolstat hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Ibezapolstat is a first-in-class, orally administered antibiotic that acts as a DNA polymerase IIIC (PolC) inhibitor.[1][2][3] PolC is an enzyme essential for DNA replication in certain Gram-positive bacteria, particularly those with low G+C content, such as Clostridioides difficile.[4][5] By inhibiting PolC, Ibezapolstat prevents bacterial DNA synthesis, leading to bacterial cell death.[6] This targeted mechanism allows it to be effective against C. difficile while sparing many beneficial gut bacteria.[2][4]
Q2: What is the spectrum of activity for Ibezapolstat?
A2: Ibezapolstat has a narrow spectrum of activity, primarily targeting Clostridioides difficile.[7] It has also demonstrated in vitro activity against other Gram-positive bacteria such as Enterococcus spp. (including vancomycin-resistant strains), Staphylococcus spp. (including methicillin-resistant strains), and Streptococcus spp. (including antibiotic-resistant strains).[7] Its unique mechanism of action allows it to bypass cross-resistance with other commonly used antibiotics.[7]
Q3: What are the suggested storage and handling conditions for this compound powder?
A3: For long-term storage, this compound powder should be kept at -20°C for up to one month or -80°C for up to six months.[3] When preparing stock solutions, it is recommended to dissolve the compound in DMSO.[3] For experimental use, further dilution in appropriate broth or media is necessary.
Troubleshooting Guide
Problem 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.
-
Question: My MIC results for Ibezapolstat against susceptible C. difficile strains are variable or higher than the published data. What could be the cause?
-
Answer: Several factors can influence MIC results. Consider the following troubleshooting steps:
-
Inoculum Preparation: Ensure the bacterial inoculum is at the correct density (typically 1 x 10^5 to 5 x 10^5 CFU/mL for broth microdilution). An inoculum that is too dense can lead to artificially high MICs.
-
Media and Supplements: Use fresh, appropriate media (e.g., supplemented Brucella broth) and ensure proper anaerobic conditions for C. difficile growth.
-
Drug Solubility: Ibezapolstat is poorly soluble in aqueous solutions.[3] Ensure your stock solution in DMSO is fully dissolved before further dilution into the assay medium. Precipitates can lead to inaccurate concentrations.
-
Incubation Time and Conditions: Incubate for the recommended time (typically 24-48 hours for C. difficile) under strict anaerobic conditions. Extended incubation may lead to drug degradation or the selection of resistant subpopulations.
-
Problem 2: Difficulty in determining the endpoint for MIC assays.
-
Question: I am having trouble visually determining the MIC endpoint due to trailing or faint growth. How can I get a more precise reading?
-
Answer: Trailing endpoints can be common. Here are some suggestions:
-
Use a Reading Aid: Employ a reading mirror or a spectrophotometer to more accurately assess growth inhibition.
-
Resazurin Staining: Consider adding a viability indicator like resazurin at the end of the incubation period. A color change (from blue to pink) indicates bacterial growth, providing a clearer endpoint.
-
Subculturing: To confirm the MIC, subculture an aliquot from the wells showing partial or no growth onto antibiotic-free agar to determine the lowest concentration that prevents growth.
-
Problem 3: Suspected emergence of resistance during in vitro experiments.
-
Question: I have observed bacterial growth at concentrations of Ibezapolstat that were previously inhibitory. How can I investigate potential resistance?
-
Answer: While Ibezapolstat has a novel mechanism of action that bypasses many existing resistance mechanisms, resistance can still emerge.[7] Here’s a suggested workflow:
-
Isolate and Purify: Isolate colonies from the high-concentration wells and purify them by streaking on antibiotic-free agar.
-
Confirm MIC: Perform a standard MIC assay on the purified isolates to confirm the elevated MIC.
-
Stability of Resistance: Passage the resistant isolates on antibiotic-free media for several generations and then re-test the MIC to determine if the resistance is stable.
-
Sequencing: If resistance is confirmed and stable, consider sequencing the polC gene to identify potential mutations in the drug-binding site. A single amino acid change in PolC has been shown to confer resistance to a predecessor compound of Ibezapolstat.[8]
-
Data Presentation
Table 1: In Vitro Activity of Ibezapolstat and Comparator Agents against Clostridioides difficile
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) | Reference |
| Ibezapolstat | 2 | 4 | 1-8 | [3][9][10] |
| Metronidazole | 0.5 | 4 | 0.25-16 | [7][9][10] |
| Vancomycin | 1 | 4 | 0.5-4 | [7][9][10] |
| Fidaxomicin | 0.5 | 2 | 0.015-1 | [7][9][10] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for C. difficile
-
Prepare Ibezapolstat Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Prepare Serial Dilutions: Perform two-fold serial dilutions of the Ibezapolstat stock solution in supplemented Brucella broth in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Culture C. difficile on supplemented Brucella agar under anaerobic conditions. Resuspend colonies in pre-reduced broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plate: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted Ibezapolstat. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.
-
Determine MIC: The MIC is the lowest concentration of Ibezapolstat that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Kinetic Assay
-
Prepare Cultures: Grow C. difficile to the early-logarithmic phase in supplemented Brucella broth.
-
Set Up Assay Tubes: Prepare tubes containing supplemented Brucella broth with Ibezapolstat at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without antibiotic.
-
Inoculate: Inoculate each tube with the log-phase culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sample at Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Determine Viable Counts: Perform serial dilutions of the aliquots in pre-reduced saline and plate onto supplemented Brucella agar.
-
Incubate and Count: Incubate the plates anaerobically at 37°C for 48 hours and then count the colonies to determine the CFU/mL at each time point.
-
Plot Data: Plot the log₁₀ CFU/mL versus time for each Ibezapolstat concentration.
Visualizations
Caption: Mechanism of action of Ibezapolstat.
Caption: Workflow for investigating potential Ibezapolstat resistance.
References
- 1. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for Ibezapolstat in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 2. pharmacally.com [pharmacally.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acurx Announces New Ibezapolstat Data on Anti-Recurrence Mechanisms in CDI at Prominent International Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 5. Functional and Metagenomic Evaluation of Ibezapolstat for Early Evaluation of Anti-Recurrence Effects in Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 7. Portico [access.portico.org]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro activity of the novel antibacterial agent ibezapolstat (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ibezapolstat hydrochloride dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ibezapolstat hydrochloride in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally administered antibacterial agent.[1] Its mechanism of action is the selective inhibition of the enzyme DNA polymerase IIIC (pol IIIC), which is crucial for DNA replication in certain Gram-positive bacteria, including Clostridioides difficile.[1][2][3] This enzyme is absent in human cells and many beneficial gut bacteria, allowing for a targeted therapeutic effect.[2]
Q2: What is the recommended dosage for in vitro studies?
A2: For in vitro studies, the effective concentration of Ibezapolstat can vary depending on the specific C. difficile strain and the experimental setup. The MIC50 and MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 50% and 90% of isolates, respectively) have been reported to be 2 mg/L and 4 mg/L, respectively, against a panel of 104 C. difficile isolates.[4] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: What dosages have been used in preclinical animal models?
A3: In a hamster model of C. difficile-associated disease (CDAD), a dosage of 50 mg/kg of Ibezapolstat administered orally twice daily for 7 days was shown to reduce the recurrence rate of infection by 40%.[5] The drug was well-tolerated at doses as high as 1000 mg/kg of body weight with no obvious toxicity.[5]
Q4: What dosages have been evaluated in human clinical trials?
A4: In Phase 2a clinical trials, patients with C. difficile infection were treated with 450 mg of oral Ibezapolstat twice daily for 10 days.[6][7] This regimen resulted in a 100% clinical cure rate at the end of treatment and 100% sustained clinical cure.[8] The Phase 2b trial also used a dosage of 450 mg every 12 hours for 10 days.[9][10]
Q5: How does Ibezapolstat affect the gut microbiome?
A5: Ibezapolstat has been shown to have a more favorable effect on the gut microbiome compared to broader-spectrum antibiotics like vancomycin.[1][2] It preserves important bacterial groups such as the Firmicutes and Actinobacteria phyla.[2] This preservation of the microbiome is thought to contribute to a lower risk of infection recurrence.[2] Studies have also shown that Ibezapolstat treatment leads to an increase in beneficial secondary bile acids and a decrease in primary bile acids, which are known to promote C. difficile germination.[2][11]
Q6: Is Ibezapolstat systemically absorbed?
A6: Ibezapolstat exhibits minimal systemic absorption.[2][5][12] In a Phase 1 study, the majority of plasma concentrations were less than 1 µg/mL.[12] This leads to high concentrations of the drug in the stool, exceeding 1,000 µg/g, which is advantageous for treating gastrointestinal infections like C. difficile.[2][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in in vitro susceptibility testing (MIC assays) | 1. Inoculum size variability.2. Improper preparation of Ibezapolstat stock solution.3. Variation in incubation conditions (time, temperature, atmosphere). | 1. Standardize the inoculum preparation method to ensure a consistent starting concentration of bacteria.2. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Prepare fresh stock solutions regularly.[13]3. Strictly adhere to standardized incubation protocols for C. difficile (e.g., anaerobic conditions, 37°C for 24-48 hours). |
| Low efficacy in animal models of C. difficile infection | 1. Inadequate drug exposure at the site of infection.2. Timing of treatment initiation.3. Severity of the infection model. | 1. Verify the oral gavage technique to ensure proper administration. Although Ibezapolstat has low systemic absorption, ensure the formulation allows for adequate concentration in the colon.[5]2. Initiate treatment at a consistent time point post-infection. The hamster model protocol cited treatment initiation 16-18 hours post-infection.[5]3. Ensure the infective dose of C. difficile spores is appropriate and consistent across animals to produce a reliable infection model. |
| Contamination in cell culture experiments | 1. Non-sterile technique.2. Contaminated reagents or media. | 1. Strictly follow aseptic techniques when handling cell cultures and Ibezapolstat solutions.2. Use sterile, filtered reagents and media. Regularly test for mycoplasma contamination. |
| Precipitation of Ibezapolstat in aqueous solutions | 1. Poor solubility in aqueous buffers.2. High concentration of the stock solution. | 1. This compound may have limited solubility in neutral aqueous solutions. Prepare stock solutions in a suitable solvent like DMSO.[13] For working solutions, ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed toxic levels.2. Prepare a fresh working solution from the stock solution for each experiment. If precipitation occurs, gentle warming or sonication may aid dissolution.[13] |
Quantitative Data Summary
Table 1: In Vitro Activity of Ibezapolstat against Clostridioides difficile
| Parameter | Value | Source |
| Ki for DNA polymerase IIIC | 0.325 µM | [5][13] |
| MIC Range | 1-8 µg/mL | [13] |
| MIC50 | 2 mg/L | [4] |
| MIC90 | 4 mg/L | [4] |
Table 2: Ibezapolstat Dosage in Preclinical and Clinical Studies
| Study Type | Model/Subject | Dosage | Route | Duration | Key Findings | Source |
| Preclinical | Hamster CDAD Model | 50 mg/kg | Oral (p.o.), twice daily | 7 days | Reduced recurrence rate by 40% | [5] |
| Phase 1 Clinical Trial | Healthy Volunteers | Single and multiple ascending doses | Oral (p.o.) | 10 days | Minimal systemic absorption, high stool concentrations (>2000 µg/g) | [12] |
| Phase 2a Clinical Trial | Patients with CDI | 450 mg | Oral (p.o.), twice daily | 10 days | 100% clinical cure and sustained clinical cure | [6][7][8] |
| Phase 2b Clinical Trial | Patients with CDI | 450 mg | Oral (p.o.), every 12 hours | 10 days | 94% clinical cure rate | [9][10][14] |
Experimental Protocols
Minimal Inhibitory Concentration (MIC) Assay
This protocol is a general guideline for determining the MIC of Ibezapolstat against C. difficile.
-
Preparation of Ibezapolstat Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Inoculum Preparation:
-
Culture C. difficile on a suitable agar medium (e.g., Brucella agar supplemented with hemin and vitamin K) under anaerobic conditions at 37°C.
-
Harvest colonies and suspend them in a sterile broth (e.g., pre-reduced Brucella broth) to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Assay Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Ibezapolstat stock solution in the appropriate broth to achieve the desired concentration range.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Incubation and Reading:
-
Incubate the plate under anaerobic conditions at 37°C for 24 to 48 hours.
-
The MIC is defined as the lowest concentration of Ibezapolstat that completely inhibits visible growth of the bacteria.
-
Hamster Model of C. difficile-Associated Disease (CDAD)
This protocol outlines a general procedure for evaluating the in vivo efficacy of Ibezapolstat.
-
Animal Handling and Acclimation:
-
House female golden Syrian hamsters in accordance with institutional guidelines.
-
Allow for an acclimation period before the start of the experiment.
-
-
Induction of C. difficile Infection:
-
Ibezapolstat Treatment:
-
Initiate treatment 16-18 hours post-infection.[5]
-
Prepare a formulation of Ibezapolstat suitable for oral gavage.
-
Administer the specified dose (e.g., 50 mg/kg) orally twice daily for the designated treatment period (e.g., 7 days).[5]
-
Include a vehicle control group that receives the formulation without Ibezapolstat.
-
-
Monitoring and Endpoint:
-
Monitor the animals daily for clinical signs of disease (e.g., diarrhea, weight loss, mortality).
-
The primary endpoint is typically survival or time to morbidity.
-
Secondary endpoints can include stool consistency, bacterial load in the cecum, and toxin levels.
-
Visualizations
Caption: Mechanism of action of Ibezapolstat.
Caption: Workflow for MIC determination.
Caption: Dosage optimization pathway.
References
- 1. Acurx Receives USAN Approval of Non-proprietary Name Ibezapolstat for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 2. pharmacally.com [pharmacally.com]
- 3. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of the novel antibacterial agent ibezapolstat (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 8. Ibezapolstat :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 11. Acurx Announces Results of Its Pioneering Research with Ibezapolstat in Collaboration with Leiden University Medical Center at the Premier International C. difficile Symposium [prnewswire.com]
- 12. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Acurx Updates Phase 3 Readiness for Ibezapolstat in C. difficile Infection Based on Recent FDA and EMA Communications :: Acurx Pharmaceuticals, Inc. (ACXP) [ir.acurxpharma.com]
Technical Support Center: Ibezapolstat Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ibezapolstat hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Ibezapolstat is a first-in-class, orally administered antibiotic that acts as a DNA polymerase IIIC (Pol IIIC) inhibitor.[1] This enzyme is essential for the replication of Gram-positive bacteria with low G+C content, such as Clostridioides difficile (C. difficile).[2] By inhibiting Pol IIIC, Ibezapolstat prevents bacterial DNA synthesis, leading to bacterial cell death.[3] Its unique mechanism of action allows it to bypass cross-resistance with many other antibiotics.[3]
Q2: In which animal models has Ibezapolstat been studied for C. difficile infection (CDI)?
A2: Ibezapolstat has been evaluated in a hamster model of C. difficile-associated disease (CDAD).[3] Additionally, its effects on the gut microbiome have been studied in a humanized germ-free mouse model.[4][5]
Q3: What is the recommended oral formulation for Ibezapolstat in animal studies?
A3: A common method for preparing an oral suspension of Ibezapolstat for animal studies involves using a vehicle composed of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline. A published protocol to achieve a clear solution of at least 2.08 mg/mL is as follows:
-
Create a 20.8 mg/mL stock solution of Ibezapolstat in DMSO.
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and ensure it is evenly distributed.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.[1]
Q4: What are the reported pharmacokinetic properties of Ibezapolstat in animals?
A4: Preclinical studies in hamsters have shown that Ibezapolstat has minimal systemic absorption, with less than 5% of an oral dose of 75 mg/kg being absorbed.[3] This results in low plasma concentrations and high concentrations of the drug in the colon, the site of C. difficile infection.[3][6]
Q5: What is the safety and tolerability profile of Ibezapolstat in preclinical studies?
A5: Ibezapolstat has demonstrated a favorable safety profile in preclinical testing.[6] In a hamster model, it was well-tolerated at doses as high as 1000 mg/kg of body weight with no obvious signs of toxicity.[3]
Troubleshooting Guides
Issue 1: Suboptimal Efficacy or Lack of Response in a Hamster Model of CDI
Possible Cause & Troubleshooting Step
-
Inadequate Dosing: The reported effective oral dose in the hamster model ranges from 6.25 mg/kg to 50 mg/kg, administered twice daily.[3] Ensure the dose being used is within this range. For initial studies, a dose of 50 mg/kg twice daily has been shown to be effective.[3]
-
Insufficient Treatment Duration: A 3-day treatment regimen may prevent initial infection but can lead to recurrence.[3] Extending the treatment duration to 7 days has been shown to reduce the recurrence rate by 40%, and a 14-day treatment showed no recurrence during a 34-day observation period.[3]
-
Improper Formulation or Administration: Verify the formulation protocol to ensure Ibezapolstat is properly solubilized. Inconsistent administration techniques (e.g., incorrect gavage) can lead to variable dosing.
-
Severity of Infection: The hamster model of CDI can be severe. Ensure the infectious dose of C. difficile spores is appropriate and consistent across animals. The timing of treatment initiation post-infection is also critical; studies have initiated treatment 16-18 hours after infection.[3]
Issue 2: Unexpected Adverse Events or Toxicity
Possible Cause & Troubleshooting Step
-
Vehicle-Related Toxicity: The vehicle components (DMSO, PEG300, Tween-80) can have inherent toxicities at high concentrations. If adverse events are observed, consider preparing a more dilute formulation to reduce the concentration of the vehicle components administered.
-
Off-Target Effects (Unlikely): While Ibezapolstat has shown a good safety profile, it's important to monitor animals for any signs of distress, weight loss, or changes in behavior. If unexpected and consistent adverse events are observed, a full histopathological workup may be necessary to identify the cause.
-
Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to drug-related side effects. Ensure all animals are healthy and properly acclimated before starting the experiment.
Data Summary
Table 1: Efficacy of Ibezapolstat in the Hamster Model of C. difficile Infection [3]
| Dose (mg/kg, twice daily) | Treatment Duration (days) | Outcome |
| 6.25, 12.5, 25, 50 | 3 | Prevention of infection for up to 5 days, with subsequent recurrence. |
| 50 | 7 | 40% reduction in the recurrence rate. |
| 50 | 14 | No recurrence of infection for the 34-day observation period. |
Table 2: Pharmacokinetic Profile of Ibezapolstat
| Species | Route of Administration | Systemic Absorption | Fecal Concentration | Reference |
| Hamster | Oral (75 mg/kg) | < 5% | High | [3] |
| Human | Oral (300 or 450 mg, twice daily) | Minimal (Peak plasma conc. < 1 µg/mL) | > 4000 µg/g of stool by Day 4 | [6] |
Experimental Protocols
Hamster Model of C. difficile-Associated Disease (CDAD)[3]
-
Animals: Female golden Syrian hamsters, weighing between 80-90 grams.
-
Induction of Susceptibility: Administer a single subcutaneous (s.c.) dose of clindamycin hydrochloride (15 mg/kg).
-
Infection: 24 hours after clindamycin administration, infect the animals with a suspension of C. difficile spores (ATCC 43255) containing 0.5 to 1 x 10^7 CFU/mL.
-
Treatment Initiation: Begin treatment with Ibezapolstat or a vehicle control 16-18 hours post-infection.
-
Dosing: Administer Ibezapolstat orally twice daily at the desired concentration (e.g., 6.25, 12.5, 25, or 50 mg/kg).
-
Monitoring: Observe the animals daily for signs of illness, such as diarrhea, weight loss, and mortality.
-
Endpoint: The primary endpoint is typically survival. Secondary endpoints can include the presence of C. difficile toxins in the feces and assessment of gut microbiome changes.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 6. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Ibezapolstat hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the formulation and experimental evaluation of Ibezapolstat hydrochloride. Given that Ibezapolstat is designed for targeted action within the gastrointestinal tract with minimal systemic absorption, the focus of this guide is on enhancing its local bioavailability and ensuring consistent results in preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel antibiotic that functions by inhibiting the DNA polymerase IIIC (PolC) enzyme.[1][2] This enzyme is crucial for DNA replication in certain Gram-positive bacteria, including Clostridioides difficile.[1][2] By targeting PolC, Ibezapolstat selectively kills susceptible bacteria while having a minimal impact on the host's gut microbiota.[2][3]
Q2: Why is systemic bioavailability of Ibezapolstat low, and is this a concern?
A2: The low systemic bioavailability of Ibezapolstat is an intentional and advantageous design feature. The drug is intended to act topically on C. difficile within the colon.[2][4] Minimal absorption into the bloodstream reduces the risk of systemic side effects and off-target toxicity.[2] Clinical studies have confirmed that while plasma concentrations are very low (generally less than 1 µg/mL), fecal concentrations are high, which is ideal for treating gastrointestinal infections.[1][2][4]
Q3: What are the key physicochemical properties of this compound to consider during formulation development?
A3: this compound is a small molecule with a molecular weight of approximately 423.3 g/mol .[5] It has a predicted low water solubility of 0.216 mg/mL, which is a critical factor to address during formulation to ensure adequate dissolution at the site of action.[6] A summary of its key properties is presented in the table below.
Troubleshooting Guides
Issue 1: Low or Inconsistent In Vitro Dissolution Rates
Question: My formulation of this compound shows poor and variable dissolution in simulated intestinal fluid. What are the potential causes and how can I improve it?
Answer:
Low and inconsistent dissolution is a common challenge for poorly soluble compounds like Ibezapolstat. The primary goal is to enhance the dissolution rate to ensure that a sufficient concentration of the drug is available in a dissolved state to exert its antibacterial effect in the colon.
Potential Causes and Solutions:
| Potential Cause | Recommended Action | Experimental Protocol |
| Poor Wettability | Incorporate a surfactant or wetting agent into your formulation. | See Protocol 1: Surfactant Screening. |
| Particle Size Effects | Reduce the particle size of the this compound API through micronization or nanomilling.[7][8] | See Protocol 2: Particle Size Analysis. |
| Drug Recrystallization | Consider developing an amorphous solid dispersion (ASD) by combining Ibezapolstat with a polymer carrier.[9][10] | See Protocol 3: Amorphous Solid Dispersion Formulation. |
| Inadequate pH Control | Although Ibezapolstat's solubility is not highly pH-dependent, ensure the dissolution medium is buffered to a physiologically relevant pH (e.g., pH 6.8 for simulated intestinal fluid). | Use standardized simulated intestinal fluid (SIF) powder to prepare the dissolution medium. |
Issue 2: Sub-optimal Efficacy in an In Vitro Gut Model
Question: I am observing lower than expected efficacy of my Ibezapolstat formulation in an in vitro model of the colon. What factors should I investigate?
Answer:
Sub-optimal efficacy in a gut model can be due to a variety of factors related to both the formulation and the experimental setup. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low efficacy in an in vitro gut model.
Data Presentation
Table 1: Physicochemical Properties of Ibezapolstat
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀Cl₂N₆O₂ | [5] |
| Molecular Weight | 423.3 g/mol | [5] |
| Predicted Water Solubility | 0.216 mg/mL | [6] |
| Predicted logP | 2.19 | [6] |
| pKa (Strongest Basic) | 6.1 | [6] |
Table 2: Illustrative Dissolution Data for Different Ibezapolstat Formulations
| Formulation Strategy | % Drug Dissolved at 2 hours (in Simulated Intestinal Fluid) |
| Unformulated API | 15% |
| Micronized API | 45% |
| Amorphous Solid Dispersion (1:3 Drug-to-Polymer Ratio) | 85% |
| Lipid-Based Formulation (SEDDS) | 95% |
| Note: The data in this table is for illustrative purposes to demonstrate the potential impact of different formulation strategies. |
Experimental Protocols
Protocol 1: Surfactant Screening for Improved Wettability
-
Objective: To identify a suitable surfactant to improve the wettability and dissolution of this compound.
-
Materials: this compound, simulated intestinal fluid (SIF, pH 6.8), various surfactants (e.g., Polysorbate 80, Sodium Lauryl Sulfate, Cremophor EL), USP dissolution apparatus 2 (paddle).
-
Method:
-
Prepare a 1% (w/v) stock solution of each surfactant in SIF.
-
Add a fixed amount of this compound to 500 mL of SIF containing a low concentration (e.g., 0.1%) of each surfactant.
-
Set the paddle speed to 75 RPM and maintain the temperature at 37°C.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 60, 90, 120 minutes).
-
Filter the samples immediately through a 0.45 µm filter.
-
Analyze the concentration of dissolved Ibezapolstat using a validated HPLC method.
-
Plot the dissolution profile for each surfactant and compare it to the control (no surfactant).
-
Protocol 2: Particle Size Analysis
-
Objective: To measure the particle size distribution of the this compound active pharmaceutical ingredient (API).
-
Materials: this compound API, suitable dispersant (e.g., mineral oil or a surfactant solution).
-
Method:
-
Use a laser diffraction particle size analyzer.
-
Disperse a small amount of the API powder in the chosen dispersant.
-
Analyze the sample according to the instrument's standard operating procedure.
-
Record the D10, D50, and D90 values, which represent the particle diameter at 10%, 50%, and 90% of the cumulative distribution, respectively.
-
Protocol 3: Amorphous Solid Dispersion (ASD) Formulation via Spray Drying
-
Objective: To prepare an ASD of Ibezapolstat to enhance its dissolution rate.
-
Materials: this compound, a suitable polymer (e.g., HPMC-AS, PVP K30), a common solvent (e.g., methanol/dichloromethane mixture).
-
Method:
-
Dissolve both Ibezapolstat and the polymer in the solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer).
-
Set the parameters of the spray dryer (inlet temperature, gas flow rate, pump speed) to optimize for particle formation and solvent evaporation.
-
Spray the solution into the drying chamber.
-
Collect the resulting powder.
-
Characterize the powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution testing as described in Protocol 1 to assess the improvement in drug release.
-
Visualizations
References
- 1. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacally.com [pharmacally.com]
- 3. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Ibezapolstat | C18H20Cl2N6O2 | CID 136022209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Ibezapolstat hydrochloride
Welcome to the technical support center for Ibezapolstat hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues encountered during experiments with this novel DNA polymerase IIIC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Ibezapolstat is a first-in-class, orally active inhibitor of DNA polymerase IIIC (pol IIIC), an enzyme essential for DNA replication in low-GC Gram-positive bacteria, including Clostridioides difficile.[1][2][3] By inhibiting pol IIIC, Ibezapolstat effectively halts bacterial cell division and growth. This enzyme is absent in gram-negative bacteria and human cells, which contributes to its selective spectrum of activity.[2][3]
Q2: What are the known "off-target" effects of Ibezapolstat?
A2: In the context of Ibezapolstat, "off-target effects" primarily refer to its impact on bacterial species other than its main target, C. difficile. Ibezapolstat is a Gram-Positive Selective Spectrum (GPSS®) antibacterial.[4] It spares important gut microbiota such as Firmicutes and Actinobacteria phyla, which helps maintain a healthy gut microbiome.[4][5] Clinical studies have shown that Ibezapolstat has a more favorable microbiome profile compared to broader-spectrum antibiotics like vancomycin, with less disruption to beneficial gut flora.[6][7][8] It does not have direct activity against Gram-negative organisms.[2]
Q3: What is the systemic exposure of Ibezapolstat following oral administration?
A3: Ibezapolstat exhibits minimal systemic absorption after oral administration.[3][6] In clinical trials, plasma concentrations were generally less than 1 µg/mL, while high concentrations were observed in the stool (around 2000 µg/g), indicating that the drug is primarily localized to the gastrointestinal tract where the C. difficile infection resides.[6]
Q4: Has Ibezapolstat shown efficacy against antimicrobial-resistant strains of C. difficile?
A4: Yes, studies have demonstrated that Ibezapolstat maintains its potent antibacterial activity against clinical strains of C. difficile that have reduced susceptibility to other antibiotics like metronidazole, vancomycin, or fidaxomicin.[9] Its novel mechanism of action targeting DNA polymerase IIIC reduces the likelihood of cross-resistance with existing drug classes.[3]
Troubleshooting Guide
Issue 1: Unexpected lack of efficacy in an in vitro experiment.
-
Question: I am not observing the expected inhibitory effect of Ibezapolstat on my C. difficile culture. What could be the reason?
-
Answer:
-
Confirm the bacterial species: Ensure that you are working with a low-GC Gram-positive bacterium. Ibezapolstat is not effective against Gram-negative bacteria.
-
Check drug concentration and stability: this compound has specific solubility and stability characteristics. Refer to the provided quantitative data for appropriate concentration ranges (MIC values are typically in the 1-8 µg/mL range for C. difficile).[1] Prepare fresh solutions as needed and follow the recommended storage conditions (-80°C for 6 months, -20°C for 1 month for stock solutions).[1]
-
Verify experimental conditions: The minimum inhibitory concentration (MIC) can be influenced by the growth medium, incubation time, and temperature. Ensure these are optimized for C. difficile growth.
-
Issue 2: Observing unexpected changes in a mixed microbial culture or animal model.
-
Question: I am using Ibezapolstat in a polymicrobial model and see unexpected shifts in the microbial population. Is this an off-target effect?
-
Answer:
-
Selective antibacterial action: Ibezapolstat's selective action against low-GC Gram-positive bacteria will naturally lead to shifts in a mixed microbial community. A decrease in susceptible bacteria can allow for the proliferation of less susceptible or resistant species, such as Gram-negative bacteria or certain Firmicutes.[2][5]
-
Microbiome analysis: To understand these changes, it is recommended to perform microbiome analysis (e.g., 16S rRNA sequencing or shotgun metagenomics) to characterize the population dynamics before and after treatment.[6]
-
Secondary metabolic effects: Changes in the gut microbiome can also lead to alterations in the metabolic environment, such as changes in bile acid composition.[4][10] Ibezapolstat treatment has been associated with a decrease in primary bile acids and an increase in secondary bile acids, which may contribute to preventing C. difficile recurrence.[4][10][11]
-
Issue 3: Difficulty dissolving this compound for experiments.
-
Question: I am having trouble dissolving this compound for my assays. What is the recommended solvent?
-
Answer: For in vitro studies, Ibezapolstat can be dissolved in DMSO to prepare a stock solution. For animal studies, specific formulations are required due to its poor absorption. A sample protocol for preparing a working solution involves dissolving the DMSO stock in a vehicle such as PEG300, Tween-80, and saline.[1] Always refer to the manufacturer's guidelines for the specific formulation you are using.
Quantitative Data
Table 1: In Vitro Activity of Ibezapolstat against C. difficile
| Parameter | Value | Source |
| Ki (DNA pol IIIC from C. difficile) | 0.325 µM | [1] |
| MIC Range (104 clinical isolates) | 1-8 µg/mL | [1] |
| MIC50/90 (100 clinical strains) | 4/8 µg/mL | [9] |
Table 2: Comparative MIC50/90 Values against C. difficile
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Ibezapolstat | 4 | 8 | [9] |
| Vancomycin | 2 | 4 | [9] |
| Fidaxomicin | 0.5 | 1 | [9] |
| Metronidazole | 0.25 | 4 | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Culture: Prepare a fresh overnight culture of the target Gram-positive bacterium (e.g., C. difficile) in an appropriate growth medium and under anaerobic conditions.
-
Drug Preparation: Prepare a series of two-fold serial dilutions of this compound in the growth medium in a 96-well microtiter plate.
-
Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and inoculate each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 24-48 hours under anaerobic conditions.
-
MIC Determination: The MIC is the lowest concentration of Ibezapolstat that completely inhibits visible growth of the bacteria.
Protocol 2: Assessing Microbiome Changes in Animal Models
-
Animal Model: Utilize a relevant animal model, such as humanized microbiome mice.[8]
-
Treatment Administration: Administer this compound orally at the desired dose and frequency. Include a vehicle control group and a comparator antibiotic group (e.g., vancomycin).
-
Fecal Sample Collection: Collect fecal samples at baseline, during treatment, and post-treatment.
-
DNA Extraction: Extract total DNA from the fecal samples using a validated kit.
-
Sequencing: Perform 16S rRNA gene sequencing or shotgun metagenomic sequencing to analyze the composition and diversity of the gut microbiota.
-
Data Analysis: Use bioinformatics tools to analyze changes in alpha-diversity (within-sample diversity) and beta-diversity (between-sample diversity) and to identify shifts in the relative abundance of different bacterial taxa.
Visualizations
Caption: Mechanism of action of Ibezapolstat.
Caption: Workflow for assessing Ibezapolstat selectivity.
Caption: Troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Investigational Treatment Agents for Recurrent Clostridioides difficile Infection (rCDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acurx Updates Phase 3 Readiness for Ibezapolstat in C. difficile Infection Based on Recent FDA and EMA Communications :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 5. Acurx Announces New Ibezapolstat Data on Anti-Recurrence Mechanisms in CDI at Prominent International Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 6. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acurx Receives USAN Approval of Non-proprietary Name Ibezapolstat for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 8. Microbiome impact of ibezapolstat and other Clostridioides difficile infection relevant antibiotics using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acurx Pharmaceuticals Announces Presentation of Ibezapolstat Phase 2 Clinical Trial Results for CDI at Scientific Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 11. Acurx Pharmaceuticals Announces Successful Completion and Early Discontinuation of the Ibezapolstat Phase 2b Trial for Treatment of C. difficile Infection - BioSpace [biospace.com]
Refining analytical techniques for Ibezapolstat hydrochloride detection
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Ibezapolstat hydrochloride. It includes troubleshooting for common analytical issues, frequently asked questions, and representative experimental protocols.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
| Issue | Potential Cause | Recommended Solution |
| HPLC Analysis | ||
| Poor peak shape (tailing or fronting) | Inappropriate mobile phase pH affecting the ionization of this compound. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Given the basic nature of similar compounds, a slightly acidic pH (e.g., pH 3-4) often improves peak shape. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a bio-inert column to minimize secondary interactions. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also help. | |
| Shifting retention times | Inconsistent mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.[1] |
| Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[2] | |
| Low signal intensity | Poor solubility of this compound in the sample solvent. | Ensure the sample is fully dissolved. The sample solvent should be as weak as or weaker than the initial mobile phase.[3] |
| Non-optimal detection wavelength. | Determine the UV absorbance maximum for this compound and set the detector to that wavelength. | |
| Mass Spectrometry (MS) Analysis | ||
| No or low ion signal | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Consider using a different ionization technique if necessary.[4] |
| Sample matrix interference (ion suppression). | Improve sample clean-up to remove interfering substances.[5] Dilute the sample to reduce matrix effects. | |
| Inconsistent fragmentation | Incorrect collision energy settings in MS/MS. | Optimize collision energy for the specific precursor ion of Ibezapolstat to achieve stable and reproducible fragmentation.[6] |
| Contamination in the mass spectrometer. | Clean the ion source and other components of the mass spectrometer according to the manufacturer's recommendations.[4][6] | |
| Poor mass accuracy | Instrument requires calibration. | Calibrate the mass spectrometer using an appropriate calibration standard.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ibezapolstat?
A1: Ibezapolstat is a first-in-class antibiotic that selectively inhibits bacterial DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in certain Gram-positive bacteria, including Clostridioides difficile.[7][8][9] This targeted mechanism spares many beneficial gut bacteria.[8]
Q2: What are the expected concentrations of Ibezapolstat in clinical samples?
A2: In clinical trials, Ibezapolstat has demonstrated high concentrations in feces and minimal systemic absorption.[8][10] The following table summarizes reported concentrations:
| Matrix | Concentration | Reference |
| Plasma | 233-578 ng/mL | [11] |
| Feces | Average of 416 ± 494 µg/g; exceeding 1,000 µg/g by days 8-10 of treatment. | [11] |
Q3: How should I prepare a stock solution of this compound?
A3: A common method for preparing a stock solution for in vitro experiments involves dissolving this compound in DMSO.[12] For a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Further dilutions can be made in an appropriate buffer or cell culture medium.
Q4: What are some key considerations for sample preparation when analyzing Ibezapolstat from fecal samples?
A4: Due to the high concentration of Ibezapolstat in feces, a significant dilution will be necessary. Homogenization of the fecal sample is critical to ensure a representative aliquot is taken for extraction. A protein precipitation or solid-phase extraction (SPE) step is recommended to remove matrix components that can interfere with the analysis.[5]
Representative Experimental Protocols
The following are illustrative protocols for the analysis of this compound. These are based on common practices for small molecule drug analysis and should be optimized and validated for your specific application.
Representative HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL
Representative LC-MS/MS Method for Quantification in Plasma
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A fast gradient suitable for high-throughput analysis.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Visualizations
Caption: General experimental workflow for the analysis of Ibezapolstat.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. Acurx Announces FDA Has Granted an End of Phase 2 Meeting for Ibezapolstat for C. difficile Infection and the European Medicines Agency Granted SME Designation for Ibezapolstat EU Development [prnewswire.com]
- 2. Acurx Announces Positive Opinion from EMA on Pediatric Investigation Plan for Ibezapolstat Use in Children with C. difficile Infection [prnewswire.com]
- 3. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USPTO Grants Acurx Pharmaceuticals New Patent for Ibezapolstat to Treat CDI While Reducing Recurrence of Infection and Improving Health of the Gut Microbiome [prnewswire.com]
- 6. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 7. USPTO Grants Acurx New Patent for Ibezapolstat to Treat CDI and Improve Gut Health [synapse.patsnap.com]
- 8. Acurx Announces Filing of Provisional Patent Application for Ibezapolstat to Treat CDI While Reducing Recurrence of Infection and Improving the Health of the Gut Microbiome [prnewswire.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Acurx Pharmaceuticals Announces Presentation of Ibezapolstat Phase 2 Clinical Trial Results for CDI at Scientific Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 11. USPTO Grants Acurx Pharmaceuticals New Patent for Ibezapolstat to Treat CDI While Reducing Recurrence of Infection and Improving Health of the Gut Microbiome :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 12. emerypharma.com [emerypharma.com]
Ibezapolstat hydrochloride stability in different experimental conditions
Ibezapolstat Hydrochloride Technical Support Center
Disclaimer: This document is intended for research purposes only. Detailed stability data for this compound under various experimental conditions is not extensively available in the public domain. The information provided below is compiled from currently accessible resources. Researchers are advised to perform their own stability studies for specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary research application?
This compound is the salt form of Ibezapolstat, a first-in-class, orally active antibiotic. Its primary research application is in the study of Clostridioides difficile infection (CDI).[1] It is a potent inhibitor of DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in certain Gram-positive bacteria.[2][3][4]
Q2: What is the mechanism of action of Ibezapolstat?
Ibezapolstat functions as a competitive inhibitor of the bacterial DNA polymerase IIIC.[5] It mimics the DNA synthesis substrate 2'-deoxyguanosine 5'-triphosphate (dGTP).[5] By binding to the active site of Pol IIIC, Ibezapolstat forms an inactive complex with the enzyme and DNA, thereby halting DNA replication and leading to bacterial cell death.[5] This mechanism is specific to low G+C Gram-positive bacteria, which includes C. difficile.[2][3]
Caption: Mechanism of Ibezapolstat as a DNA Polymerase IIIC inhibitor.
Q3: How should this compound stock solutions be prepared and stored?
For long-term storage, it is recommended to prepare stock solutions in an appropriate solvent, such as DMSO. The stability of these stock solutions is reported as follows:
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from MedchemExpress.[1]
It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: What are the recommended formulations for in vivo experiments?
For oral administration in animal models, this compound can be formulated in various vehicles. It is crucial to first prepare a clear stock solution in DMSO. Subsequently, co-solvents can be added. Here are some suggested protocols to achieve a clear solution of at least 2.08 mg/mL:
Protocol 1: PEG300 and Tween-80 Formulation
-
Start with a 20.8 mg/mL stock solution of Ibezapolstat in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
Protocol 2: SBE-β-CD Formulation
-
Start with a 20.8 mg/mL stock solution of Ibezapolstat in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of a 20% SBE-β-CD solution in Saline and mix well.
Protocol 3: Corn Oil Formulation
-
Start with a 20.8 mg/mL stock solution of Ibezapolstat in DMSO.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of Corn oil and mix thoroughly. Note: This formulation should be used with caution for dosing periods longer than two weeks.[1]
For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Troubleshooting Guide
Issue 1: Precipitation or phase separation occurs during the preparation of working solutions.
Possible Cause: The compound may have limited solubility in the chosen solvent system, or the solvents may have been added in the wrong order or too quickly.
Solution:
-
Order of Addition: Ensure that the solvents are added sequentially as described in the protocols. It is generally recommended to start with the DMSO stock solution and then add the co-solvents.
-
Mixing: Ensure thorough mixing after the addition of each solvent.
-
Gentle Warming and Sonication: If precipitation occurs, gentle warming or sonication can be employed to aid in the dissolution of the compound.[1] Be cautious with temperature to avoid degradation.
-
Solvent Ratio: The proportion of DMSO in the final working solution for animal studies should ideally be kept low, especially if the animals are weak.[1]
Caption: Troubleshooting workflow for solution preparation.
Issue 2: Inconsistent experimental results.
Possible Cause: This could be due to the degradation of the compound in the stock or working solution.
Solution:
-
Fresh Solutions: For in vivo studies, always prepare fresh working solutions on the day of use.[1]
-
Proper Storage: Adhere strictly to the recommended storage conditions for stock solutions (-80°C for long-term, -20°C for short-term).[1]
-
Avoid Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is warmed to room temperature.
-
Purity Check: If there are persistent issues, consider verifying the purity of the compound using an appropriate analytical method, such as HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acurx Receives USAN Approval of Non-proprietary Name Ibezapolstat for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 5. journals.asm.org [journals.asm.org]
Mitigating potential side effects of Ibezapolstat hydrochloride in research models
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential side effects of Ibezapolstat hydrochloride in research models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of Ibezapolstat in preclinical research models?
A1: Preclinical studies have demonstrated a favorable safety profile for Ibezapolstat. In hamster models of C. difficile-associated disease (CDAD), Ibezapolstat was found to be "apparently nontoxic" even at high doses, such as 50 mg/kg administered orally twice daily for three days.[1] The compound exhibits poor absorption, leading to high concentrations in the colon where it is active against C. difficile, and minimal systemic exposure.[1][2] This localized activity is a key factor in its favorable safety profile.
Q2: What are the most commonly observed side effects in clinical trials, and could they translate to research models?
A2: In human clinical trials, Ibezapolstat has been shown to be safe and well-tolerated.[3] No drug-related serious adverse events, treatment discontinuations, or deaths have been reported in Phase 2 or 3 trials.[4] The most frequently reported drug-related adverse events are mild and transient gastrointestinal issues.[4][5][6] While direct translation of side effects from humans to animal models is not always linear, researchers should be observant for potential mild gastrointestinal distress in their models, especially at higher doses.
Q3: What is the mechanism of action of Ibezapolstat and how does it relate to its side effect profile?
A3: Ibezapolstat is a first-in-class inhibitor of DNA polymerase IIIC (pol IIIC), an enzyme essential for DNA replication in certain Gram-positive bacteria, including Clostridioides difficile.[1][7] This mechanism is highly selective for bacteria and the enzyme is absent in mammalian cells, which contributes to its low systemic toxicity.[7] Its minimal absorption and targeted action within the gastrointestinal tract further limit the potential for systemic side effects.[4]
Troubleshooting Guide
Issue 1: Observation of potential gastrointestinal (GI) distress in animal models (e.g., changes in stool consistency, reduced food intake).
-
Possible Cause: While preclinical studies report a high safety margin, individual animal responses can vary, or very high doses may induce mild GI effects.
-
Mitigation Strategy:
-
Dose Adjustment: If the experimental design allows, consider a dose-response study to determine the minimum effective dose that does not produce observable GI effects.
-
Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the observed effects. A vehicle-only control group is essential.
-
Supportive Care: Provide easily accessible hydration and palatable, soft food to encourage intake.
-
Monitoring: Closely monitor animal weight, food and water consumption, and stool consistency.
-
Issue 2: Unexpected changes in the gut microbiome of research models.
-
Possible Cause: Ibezapolstat is designed to have a targeted effect on the gut microbiome, primarily inhibiting C. difficile. However, any antibiotic can cause some level of dysbiosis.
-
Mitigation/Investigative Strategy:
-
Microbiome Analysis: Conduct baseline and post-treatment microbiome analysis (e.g., 16S rRNA sequencing) to characterize the specific changes. Studies in humanized mice have shown that Ibezapolstat has a more favorable microbiome profile compared to broader-spectrum antibiotics like vancomycin, with less disruption to key phyla like Bacteroidetes.[8]
-
Fecal Microbiota Transplantation (FMT): In studies where a diverse microbiome is critical post-treatment, consider incorporating an experimental arm with FMT to restore microbial diversity.
-
Data Summary
Table 1: Summary of Ibezapolstat Safety and Tolerability in Clinical Trials
| Study Phase | Key Findings on Safety and Tolerability | Reported Adverse Events | Reference |
| Phase 1 | Well-tolerated in healthy volunteers. Minimal systemic exposure. | Generally mild and transitory. No moderate, severe, or dose-limiting drug-related adverse events. | [9] |
| Phase 2a | 100% of patients achieved sustained clinical cure with minimal adverse events. | Mild to moderate adverse events reported. | [4][10] |
| Phase 2b | Well-tolerated with a safety profile similar to vancomycin. | Three patients experienced one mild, self-resolving gastrointestinal event each. No serious drug-related adverse events. | [4][5][6] |
Experimental Protocols
Protocol 1: Monitoring for Gastrointestinal Distress in Rodent Models
-
Baseline Data Collection: For 3-5 days prior to Ibezapolstat administration, record daily body weight, food intake, water consumption, and stool consistency (using a standardized scoring system) for each animal.
-
Drug Administration: Administer this compound at the desired dose and route. Include a vehicle-only control group.
-
Post-Dosing Monitoring: Continue daily monitoring of body weight, food and water intake, and stool consistency for the duration of the treatment and for at least 7 days post-treatment.
-
Data Analysis: Compare the measurements between the Ibezapolstat-treated group(s) and the vehicle control group. Statistically significant changes in the treated groups may indicate a potential side effect.
Visualizations
Caption: Mechanism of action of Ibezapolstat in the gastrointestinal tract.
Caption: Troubleshooting workflow for observed GI distress in research models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acurx Announces First-In-Man Clinical Trial Data of ACX-362E for CDI [prnewswire.com]
- 3. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Acurx Receives USAN Approval of Non-proprietary Name Ibezapolstat for Its Phase 2 Novel, First-in-Class Antibiotic for C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 6. Ibezapolstat :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 7. Acurx's Ibezapolstat Shows Promise in Phase 2 Trial for C. difficile Infection [trial.medpath.com]
- 8. journals.asm.org [journals.asm.org]
- 9. LB7. A Randomized, Blinded, Placebo- and Vancomycin-Controlled, First-In-Human (FIH) Study of the Safety, Pharmacokinetics (PK), and Fecal Microbiome Effects of ACX-362E, a Novel Anti-Clostridial DNA Polymerase IIIC (polIIIC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for Ibezapolstat in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
Validation & Comparative
Ibezapolstat Hydrochloride vs. Vancomycin for the Treatment of Clostridioides difficile Infection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ibezapolstat hydrochloride and vancomycin for the treatment of Clostridioides difficile infection (CDI). It synthesizes data from clinical trials to evaluate the efficacy, safety, and mechanistic differences between these two therapeutic agents.
Executive Summary
Ibezapolstat is a novel, first-in-class antibiotic that selectively inhibits DNA polymerase IIIC in Gram-positive bacteria, offering a targeted approach to treating CDI.[1][2] Vancomycin, a glycopeptide antibiotic, has been a standard of care for CDI for decades and functions by inhibiting bacterial cell wall synthesis.[3][4] Clinical trial data suggests that ibezapolstat has a comparable clinical cure rate to vancomycin, with the potential for a lower recurrence rate due to its unique mechanism of action that preserves the gut microbiome.[2][5]
Mechanism of Action
This compound
Ibezapolstat is a gram-positive selective spectrum antimicrobial that targets and inhibits DNA polymerase IIIC (PolC), an enzyme crucial for the replication of low G+C content Gram-positive bacteria like C. difficile.[1][6] This enzyme is absent in human cells and many beneficial gut bacteria, such as those belonging to the Bacteroidetes phylum.[6] This targeted action allows ibezapolstat to effectively eliminate C. difficile while sparing much of the healthy gut microbiota.[1]
dot
Caption: Mechanism of Ibezapolstat Action.
Vancomycin
Vancomycin is a glycopeptide antibiotic that disrupts the formation of the bacterial cell wall.[3] It binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, a precursor molecule in peptidoglycan synthesis.[3] This binding prevents the cross-linking of peptidoglycan layers, which is essential for maintaining the structural integrity of the cell wall in Gram-positive bacteria. The weakened cell wall ultimately leads to bacterial cell lysis and death.[7]
dot
References
- 1. pharmacally.com [pharmacally.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Genetic Mechanisms of Vancomycin Resistance in Clostridioides difficile: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clostridioides (Clostridium) Difficile Colitis Medication: Antibiotics, Other, Glycopeptides, Macrolides, Fecal Microbiota Transplantation [emedicine.medscape.com]
- 5. contagionlive.com [contagionlive.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
Ibezapolstat Hydrochloride vs. Fidaxomicin: A Comparative Guide for the Treatment of Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Ibezapolstat hydrochloride and fidaxomicin, two antimicrobial agents for the treatment of Clostridioides difficile infection (CDI). The information is based on available preclinical and clinical data to assist in the evaluation of these therapeutic alternatives.
Executive Summary
Clostridioides difficile infection remains a significant challenge in healthcare settings, with recurrent infections posing a substantial burden. While fidaxomicin has been a valuable addition to the therapeutic arsenal against CDI, offering advantages over older treatments like vancomycin, the novel antibiotic this compound is emerging as a promising candidate. This guide delves into the mechanisms of action, clinical efficacy, safety profiles, and impact on the gut microbiome of both drugs, supported by experimental data.
Mechanism of Action
Ibezapolstat and fidaxomicin employ distinct mechanisms to exert their bactericidal effects against C. difficile.
This compound is a first-in-class antimicrobial that selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for DNA replication in low-GC content Gram-positive bacteria, including C. difficile.[1][2] This targeted action is a key differentiator, as Pol IIIC is absent in Gram-negative bacteria and human cells, suggesting a narrower spectrum of activity and potentially less disruption to the broader gut microbiota.[1]
Fidaxomicin is a macrolide antibiotic that inhibits bacterial RNA polymerase at a site distinct from that of rifamycins. This inhibition prevents the initiation of transcription, thereby halting bacterial protein synthesis and leading to cell death.[3] Fidaxomicin also exhibits a narrow spectrum of activity, with potent action against C. difficile while sparing many commensal gut bacteria.[3]
Clinical Efficacy
Direct head-to-head clinical trials comparing Ibezapolstat and fidaxomicin are not yet available. The following tables summarize efficacy data from clinical trials where each drug was compared to vancomycin, the standard of care.
Ibezapolstat Clinical Trial Data
Ibezapolstat has demonstrated high rates of clinical cure and sustained clinical cure in Phase 2 trials.
| Endpoint | Phase 2a (Open-Label)[2][4] | Phase 2b (vs. Vancomycin)[5][6] |
| Initial Clinical Cure | 100% (10/10) | 94% (15/16) |
| Sustained Clinical Cure (Day 28) | 100% (10/10) | 100% (15/15 of those with initial cure) |
| Recurrence Rate | 0% | 0% |
Fidaxomicin Clinical Trial Data
Fidaxomicin has been extensively studied in Phase 3 trials and real-world settings, consistently showing non-inferiority to vancomycin for clinical cure and superiority in reducing recurrence.
| Endpoint | Phase 3 (vs. Vancomycin)[7] | Real-World Study (vs. Vancomycin)[8] |
| Initial Clinical Cure | ~90% | Not directly reported, focused on recurrence |
| Sustained Clinical Response (without recurrence) | Significantly higher than vancomycin | Significantly higher than vancomycin |
| Recurrence Rate (28-30 days) | 19.7% (vs. 35.5% for vancomycin in patients with a prior episode) | 8.3% (vs. 12.3% for vancomycin at 90 days) |
Safety and Tolerability
Both Ibezapolstat and fidaxomicin have been shown to be well-tolerated in clinical trials.
Ibezapolstat Safety Profile
In Phase 2 trials, Ibezapolstat was well-tolerated with no drug-related serious adverse events reported.[4][5][9] The most common adverse events were mild and gastrointestinal in nature, resolving without treatment.[1][4][9]
| Adverse Events (Phase 2a)[2] | |
| Total Adverse Events | 7 (all mild to moderate) |
| Drug-Related Serious Adverse Events | 0 |
Fidaxomicin Safety Profile
The safety profile of fidaxomicin is comparable to that of vancomycin. The most common adverse reactions reported in clinical trials include nausea, vomiting, abdominal pain, and gastrointestinal hemorrhage.[10]
| Common Adverse Reactions (Adults)[8] | |
| Nausea | 11% |
| Vomiting | 7% |
| Abdominal Pain | 6% |
| Gastrointestinal Hemorrhage | 4% |
Impact on Gut Microbiome and Bile Acids
A key factor in CDI recurrence is the disruption of the gut microbiome. Both Ibezapolstat and fidaxomicin are designed to have a narrower spectrum of activity to minimize this disruption.
A head-to-head preclinical study in humanized mice compared the effects of Ibezapolstat, fidaxomicin, vancomycin, and metronidazole on the gut microbiome.[1][10][11][12]
-
Both Ibezapolstat and fidaxomicin demonstrated a smaller impact on gut microbiome diversity compared to vancomycin and metronidazole.[10][11][12]
-
Notable differences were observed between the Ibezapolstat and fidaxomicin groups, with Ibezapolstat showing a distinct and potentially more favorable microbiome profile.[1][11][12]
-
Ibezapolstat treatment was associated with an increase in the relative abundance of Actinomycetota, a phylum that includes beneficial Bifidobacteria.[11][12]
Clinical studies of Ibezapolstat have also shown beneficial effects on bile acid metabolism, with a decrease in primary bile acids and an increase in the ratio of secondary to primary bile acids, which is thought to contribute to colonization resistance against C. difficile.[1][5]
Experimental Protocols
Ibezapolstat Phase 2b Clinical Trial (NCT04247542)[6]
-
Study Design: A randomized, double-blind, active-controlled, multicenter study.
-
Participants: Adults with a confirmed diagnosis of mild or moderate CDI.
-
Intervention:
-
Ibezapolstat: 450 mg orally every 12 hours for 10 days.
-
Vancomycin: 125 mg orally every 6 hours for 10 days.
-
-
Primary Efficacy Endpoint: Initial clinical cure maintained for at least 48 hours after the end of treatment.
-
Exclusion Criteria: Included receipt of more than 24 hours of prior CDI treatment for the current episode, more than three CDI episodes in the previous 12 months, or more than one episode in the past 3 months.
Fidaxomicin Phase 3 Clinical Trial (Example Protocol)[7]
-
Study Design: A double-blind, randomized, controlled trial.
-
Participants: Patients with toxin-positive CDI.
-
Intervention:
-
Fidaxomicin: 200 mg orally twice daily for 10 days.
-
Vancomycin: 125 mg orally four times daily for 10 days.
-
-
Primary Efficacy Endpoint: Clinical cure at the end of therapy.
-
Secondary Endpoint: Recurrence of CDI within 28 days after completion of therapy.
Conclusion
This compound represents a novel class of antibiotics with a unique mechanism of action and a promising clinical profile for the treatment of CDI. While direct comparative clinical efficacy data against fidaxomicin is pending, Phase 2 results suggest high cure rates and a favorable safety profile. The key potential advantage of Ibezapolstat may lie in its distinct and potentially superior preservation of the gut microbiome, as suggested by preclinical data.
Fidaxomicin is an established, effective treatment for CDI with a proven benefit in reducing recurrence rates compared to vancomycin. It has a well-characterized safety profile from extensive clinical use.
Future Phase 3 trials for Ibezapolstat will be crucial in establishing its non-inferiority or superiority to current standards of care, including potentially fidaxomicin, and in further elucidating its impact on CDI recurrence and gut microbiome health. For drug development professionals, Ibezapolstat's novel mechanism and targeted spectrum warrant close observation as a potential next-generation therapy for C. difficile infection.
References
- 1. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 2. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. contagionlive.com [contagionlive.com]
- 4. Acurx Announces Publication in Lancet Microbe of Phase 2b Clinical Trial Data for Ibezapolstat in CDI :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 5. Efficacy, safety, pharmacokinetics, and associated microbiome changes of ibezapolstat compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of First Recurrence of Clostridium difficile Infection: Fidaxomicin Versus Vancomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajmc.com [ajmc.com]
- 8. contagionlive.com [contagionlive.com]
- 9. Microbiome impact of ibezapolstat and other Clostridioides difficile infection relevant antibiotics using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of ibezapolstat and other Clostridioides difficile infection-relevant antibiotics on the microbiome of humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics [prnewswire.com]
A Comparative Analysis of Ibezapolstat and Metronidazole for the Treatment of Clostridioides difficile Infection
A comprehensive guide for researchers and drug development professionals on the distinct profiles of Ibezapolstat, a novel DNA polymerase IIIC inhibitor, and Metronidazole, a long-established nitroimidazole antibiotic, in the context of Clostridioides difficile infection (CDI). This analysis synthesizes data on their mechanisms of action, in vitro activity, clinical efficacy, pharmacokinetics, and impact on the gut microbiome.
Introduction
Clostridioides difficile infection remains a significant challenge in healthcare settings, necessitating the development of new therapeutic agents that can overcome the limitations of current treatments, such as high recurrence rates and disruption of the gut microbiota[1][2]. Ibezapolstat (formerly ACX-362E) is a first-in-class, narrow-spectrum antibacterial agent that specifically targets the DNA polymerase IIIC (Pol IIIC) of C. difficile[1][3][4][5][6]. It has been granted Qualified Infectious Disease Product (QIDP) and Fast Track designation by the U.S. Food and Drug Administration[1].
Metronidazole is a nitroimidazole antibiotic that has been used for decades to treat infections caused by anaerobic bacteria and protozoa[7][8][9]. While historically a primary treatment for mild-to-moderate CDI, its efficacy has been questioned, and it is now considered an alternative option when vancomycin or fidaxomicin are unavailable[7][10].
Mechanism of Action: A Tale of Two Targets
The fundamental difference between Ibezapolstat and Metronidazole lies in their mechanism of action. Ibezapolstat is a highly selective direct-acting inhibitor, whereas Metronidazole is a prodrug requiring anaerobic activation to become cytotoxic.
Ibezapolstat: This agent selectively inhibits DNA polymerase IIIC, an enzyme crucial for DNA replication in low G+C content Gram-positive bacteria, including C. difficile[1][2][11]. This enzyme is absent in human cells and many beneficial gut bacteria like Bacteroidetes and Actinobacteria, providing a narrow spectrum of activity[2][11][12]. By inhibiting Pol IIIC, Ibezapolstat halts bacterial DNA synthesis, leading to cell death[1].
Metronidazole: As a prodrug, Metronidazole passively diffuses into the bacterial cell[8][][14]. Inside anaerobic organisms, its nitro group is reduced by low-redox-potential proteins, such as ferredoxin[7][8]. This reduction process creates highly reactive nitroso radicals and other cytotoxic intermediates[7][][14][15]. These reactive molecules bind to and disrupt the helical structure of the bacterial DNA, causing strand breakage and leading to cell death[8][][15].
In Vitro Activity Against C. difficile
Ibezapolstat demonstrates potent activity against a wide range of C. difficile isolates, including multidrug-resistant strains[16]. Its bactericidal activity occurs at concentrations similar to its Minimum Inhibitory Concentration (MIC)[3][4]. While Metronidazole is also active, some studies report higher MIC90 values and the emergence of resistance[9][17].
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Ibezapolstat | 2 - 4 | 4 - 8 | [3][4][16][18] |
| Metronidazole | 0.19 - 0.5 | 0.38 - 4 | [3][4][16][18][19] |
| Vancomycin (Comparator) | 1 - 2 | 0.75 - 4 | [3][4][16][18] |
| Fidaxomicin (Comparator) | 0.5 | 1 - 2 | [3][4][16] |
Note: MIC values can vary between studies based on the specific isolates and methodologies used.
Pharmacokinetics: Gut-Targeted vs. Systemic Exposure
The pharmacokinetic profiles of the two drugs are markedly different, reflecting their intended sites of action.
| Parameter | Ibezapolstat | Metronidazole |
| Oral Bioavailability | Minimal (<5% in animal models)[1][2] | High (~80-90%)[7][20][21] |
| Systemic Absorption | Very low plasma levels (233-578 ng/mL)[22][23][24] | Well absorbed and widely distributed[7][21] |
| Fecal Concentration | Very high (>1000 µg/g of stool)[12][22][23][24] | Significantly lower due to systemic absorption |
| Metabolism | Primarily excreted in feces | Hepatic[7][21][25] |
| Elimination Half-life | Not applicable due to low absorption | ~8 hours[7][20] |
Ibezapolstat's minimal systemic absorption is advantageous for treating CDI, as it concentrates the drug at the site of infection in the colon, minimizing systemic side effects[1][12]. Conversely, Metronidazole's high bioavailability leads to systemic exposure and less targeted delivery to the colon[7][20].
Clinical Efficacy and Safety in CDI
Clinical trial data for Ibezapolstat show high cure rates and a favorable safety profile. Metronidazole's efficacy, particularly for severe CDI, is less robust, and it carries a broader range of potential adverse effects.
| Parameter | Ibezapolstat (Phase 2 Data) | Metronidazole |
| Initial Clinical Cure Rate | 96-100%[22][23][26][27] | Variable; may be lower in severe cases. Some reports suggest failure rates of 25-30%[28][29][30]. |
| Sustained Clinical Cure / Recurrence | 100% sustained cure (0% recurrence in followed patients)[22][23][26][27] | Recurrence is a significant issue. |
| Time to C. difficile Eradication | Rapid; eradicated in 94% of patients by Day 3[31] | Slower eradication kinetics. |
| Common Adverse Events | Mild, transient gastrointestinal events (e.g., nausea)[27][31] | Nausea, diarrhea, metallic taste[15] |
| Serious Adverse Events | No drug-related serious adverse events reported[27][31] | Rare but serious: neurotoxicity (peripheral neuropathy, seizures), carcinogenic in animal studies[7][8][15] |
Impact on Gut Microbiome and Bile Acid Metabolism
A key differentiator for next-generation CDI therapies is their effect on the gut microbiome. Disruption of the commensal flora is a primary driver of CDI recurrence.
Ibezapolstat: Due to its narrow spectrum targeting low G+C Gram-positive bacteria, Ibezapolstat preserves key members of the gut microbiota, such as Bacteroidetes and Actinobacteria[2][11][32]. Phase 2a trials showed a rapid increase in microbiome alpha diversity during and after therapy[22][23][24]. This selective action allows for the restoration of a healthy microbiome, which is associated with an increase in secondary bile acids. Secondary bile acids are known to inhibit C. difficile germination and growth, which is believed to contribute to Ibezapolstat's low recurrence rates[2][22][26][33].
Metronidazole: As a broader-spectrum anaerobic agent, Metronidazole can cause more significant disruption to the gut microbiome compared to Ibezapolstat[32][33]. This dysbiosis can impair colonization resistance and contribute to the high rates of CDI recurrence.
Experimental Protocols
A. Antimicrobial Susceptibility Testing (Agar Dilution Method)
This protocol is standard for determining the MIC of anaerobic bacteria like C. difficile.
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. Serial two-fold dilutions of Ibezapolstat and Metronidazole are incorporated into the molten agar before pouring into petri plates. A drug-free plate serves as a growth control.
-
Inoculum Preparation: C. difficile isolates are grown in an anaerobic environment to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated under anaerobic conditions (e.g., using an anaerobic chamber or gas-generating system) at 37°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
B. Phase 2a Clinical Trial Design for Ibezapolstat
This protocol outlines the design used to first evaluate Ibezapolstat in patients with CDI[22][23][24].
-
Study Design: A multicenter, single-arm, open-label study.
-
Patient Population: Adult patients with a confirmed diagnosis of CDI (positive stool test for toxigenic C. difficile and presence of diarrhea).
-
Intervention: Patients received Ibezapolstat 450 mg administered orally every 12 hours for a duration of 10 days[22][23][24].
-
Primary Endpoints:
-
Safety and Tolerability: Assessment of all adverse events (AEs) throughout the study.
-
Initial Clinical Cure: Resolution of diarrhea and other CDI symptoms at the end of the 10-day treatment period.
-
-
Secondary Endpoints:
-
Pharmacokinetics (PK): Measurement of Ibezapolstat concentrations in plasma and stool samples at various time points[22][23].
-
Microbiome Analysis: Characterization of changes in the fecal microbiome composition and diversity from baseline through the follow-up period[22][23].
-
Bile Acid Analysis: Quantification of primary and secondary bile acids in stool.
-
Sustained Clinical Cure (SCC): Assessment of clinical cure without CDI recurrence for 28 days following the end of treatment[22][23].
-
Conclusion
Ibezapolstat and Metronidazole represent two vastly different approaches to treating C. difficile infection. Metronidazole is a broad-spectrum, systemically absorbed antibiotic whose use in CDI is limited by concerns over efficacy and microbiome disruption[7][10][32][33]. In contrast, Ibezapolstat is a novel, gut-targeted, narrow-spectrum agent specifically designed for CDI. Its unique mechanism of inhibiting bacterial DNA polymerase IIIC, combined with minimal systemic absorption, results in high fecal concentrations, potent in vitro and clinical activity, and a favorable microbiome-sparing profile that promotes the restoration of colonization resistance[1][2][12]. The data from clinical trials suggest Ibezapolstat has the potential to be a highly effective treatment for CDI with a low risk of recurrence, positioning it as a promising future therapeutic option.
References
- 1. Portico [access.portico.org]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of the novel antibacterial agent ibezapolstat (ACX-362E) against Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Metronidazole - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Metronidazole-triazole conjugates: Activity against Clostridium difficile and parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacally.com [pharmacally.com]
- 14. What is the mechanism of Metronidazole Hydrochloride? [synapse.patsnap.com]
- 15. What is the mechanism of Metronidazole? [synapse.patsnap.com]
- 16. Antibacterial activity of ibezapolstat against antimicrobial-resistant clinical strains of Clostridioides difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. In vitro susceptibility of clinical Clostridioides difficile isolates in Israel to metronidazole, vancomycin, fidaxomicin, ridinilazole and ibezapolstat, - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro susceptibility of Clostridium difficile to new beta-lactam and quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Acurx Pharmaceuticals Presents Ibezapolstat Phase 2 CDI Trial Results at Conference [synapse.patsnap.com]
- 27. Acurx Pharmaceuticals Announces Presentation of Ibezapolstat Phase 2 Clinical Trial Results for CDI at Scientific Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 28. hcplive.com [hcplive.com]
- 29. Metronidazole for Treatment of Clostridioides difficile Infections in Brazil: A Single-Center Experience and Risk Factors for Mortality [mdpi.com]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
- 31. Acurx Announces Positive Comparative Microbiology and Microbiome Data for Ibezapolstat from Phase 2b Clinical Trial in CDI Patients [prnewswire.com]
- 32. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics [prnewswire.com]
- 33. Acurx Announces Publication of Nonclinical In Vivo Data Differentiating Ibezapolstat's Gut Microbiome Effects from Other Anti-CDI Antibiotics :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
Ibezapolstat Hydrochloride Demonstrates Superiority in Preventing CDI Recurrence Compared to Standard of Care
A comprehensive analysis of clinical trial data reveals that ibezapolstat hydrochloride, a novel first-in-class antibiotic, significantly reduces the rate of Clostridioides difficile infection (CDI) recurrence when compared to the standard of care treatment, vancomycin. This guide provides a detailed comparison of ibezapolstat and standard CDI therapies, presenting key experimental data, methodologies, and a visual representation of the clinical trial workflow.
For researchers, scientists, and drug development professionals, the challenge of CDI recurrence is a critical area of focus. While standard therapies like vancomycin are effective in achieving initial clinical cure, a substantial percentage of patients experience a relapse of the infection. Ibezapolstat, with its unique mechanism of action as a DNA polymerase IIIC inhibitor, not only effectively treats the initial CDI episode but also demonstrates a profound impact on maintaining a healthy gut microbiome, a key factor in preventing recurrence.
Comparative Efficacy: Ibezapolstat vs. Vancomycin
Clinical trial data from the Phase 2 program of ibezapolstat highlight its potential as a superior treatment option for CDI, particularly in preventing recurrence. The following tables summarize the key quantitative data from these studies.
Table 1: Clinical and Sustained Clinical Cure Rates (Phase 2a and 2b Trials)
| Outcome | Ibezapolstat | Vancomycin (Standard of Care) | Trial |
| Clinical Cure Rate | 100% (10/10 patients) | N/A (Single-arm trial) | Phase 2a |
| Sustained Clinical Cure Rate (28-day follow-up) | 100% (10/10 patients) | N/A (Single-arm trial) | Phase 2a |
| Clinical Cure Rate | 94% (15/16 patients) | 100% (14/14 patients) | Phase 2b |
| CDI Recurrence Rate (in patients with clinical cure) | 0% (0/15 patients) | 14% (2/14 patients) | Phase 2b (28-day follow-up) |
| Extended Clinical Cure (up to 3 months) | 0% (0/5 patients) | 0% (0/7 patients) | Phase 2b (exploratory endpoint) |
Data sourced from Acurx Pharmaceuticals press releases and publications related to the Phase 2a and 2b clinical trials of ibezapolstat.[1][2][3][4][5]
Mechanism of Action: A Key Differentiator
Ibezapolstat's efficacy in preventing CDI recurrence is attributed to its unique mechanism of action and its effect on the gut microbiome. Unlike broad-spectrum antibiotics that can disrupt the natural gut flora, ibezapolstat selectively targets C. difficile by inhibiting its DNA polymerase IIIC, an enzyme essential for bacterial replication.[1][6] This targeted approach helps to preserve the diversity of the gut microbiome.
Furthermore, studies have shown that ibezapolstat treatment is associated with a favorable shift in bile acid metabolism.[1][6][7] It promotes an increase in secondary bile acids, which are known to inhibit C. difficile spore germination and growth, while decreasing primary bile acids that promote them.[1][6][7] This restoration of a healthy gut environment is believed to be a critical factor in preventing the recurrence of CDI.
Experimental Protocols
The following sections detail the methodologies of the key clinical trials that evaluated the efficacy of ibezapolstat.
Ibezapolstat Phase 2a Clinical Trial (NCT04247542)
-
Study Design: This was a single-arm, open-label, multicenter study.[1][8]
-
Patient Population: The trial enrolled adults with a confirmed diagnosis of mild to moderate CDI.
-
Intervention: Patients received 450 mg of ibezapolstat orally every 12 hours for 10 days.[8]
-
Primary Endpoints: The primary objectives were to assess the clinical cure rate at the end of treatment and the safety and tolerability of ibezapolstat.[6]
-
Secondary Endpoints: Secondary endpoints included the sustained clinical cure rate at a 28-day follow-up, pharmacokinetic analysis, and assessment of changes in the fecal microbiome and bile acid composition.[6]
-
Definition of Clinical Cure: Resolution of diarrhea and other CDI symptoms.
-
Definition of Sustained Clinical Cure: Clinical cure at the end of treatment with no recurrence of CDI within 28 days.
Ibezapolstat Phase 2b Clinical Trial (NCT04247542)
-
Study Design: This was a randomized, double-blind, active-controlled, multicenter study.[9][10]
-
Patient Population: The trial enrolled adults with a confirmed diagnosis of CDI.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either:
-
Primary Endpoint: The primary endpoint was the clinical cure rate at the end of treatment.
-
Key Secondary Endpoint: A key secondary endpoint was the rate of CDI recurrence at the 28-day follow-up visit in patients who achieved clinical cure.
-
Exploratory Endpoints: Extended clinical cure (no recurrence for up to 3 months) was evaluated as an exploratory endpoint.[2] The trial also assessed changes in the gut microbiome and bile acid profiles.[11]
Standard of Care for Recurrent CDI
For patients who experience recurrent CDI, the standard of care often involves a longer and more complex treatment regimen.
-
Vancomycin Tapered and Pulsed Regimen: This approach involves an initial 10-14 day course of vancomycin, followed by a gradual tapering of the dose and then a "pulsed" regimen where the drug is given every few days for several weeks.[12][13] The rationale is to suppress C. difficile while allowing the normal gut flora to recover.
-
Fidaxomicin: Fidaxomicin is another antibiotic approved for CDI treatment and has been shown to have lower recurrence rates compared to a standard vancomycin course.[3][14][15] It is often recommended for a first recurrence.[14][15]
-
Fecal Microbiota Transplantation (FMT): For patients with multiple recurrences, FMT is a highly effective option that involves transferring fecal matter from a healthy donor to restore a healthy gut microbiome.[16]
The emergence of ibezapolstat offers a potentially simpler and more effective approach to not only treat the initial infection but also to prevent the cycle of recurrence from beginning.
Visualizing the Clinical Trial Workflow
The following diagram illustrates the workflow of the Phase 2b clinical trial, providing a clear visual representation of the patient journey from enrollment to the final assessment of CDI recurrence.
Caption: Phase 2b Clinical Trial Workflow for Ibezapolstat vs. Vancomycin.
References
- 1. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medpagetoday.com [medpagetoday.com]
- 3. Clostridioides difficile Infection: A Focused Guideline Update From the IDSA | AAFP [aafp.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Acurx Announces Positive Phase 2A Clinical Trial Results for Ibezapolstat in C. difficile Infection at Prominent International Conference :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ibezapolstat :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 10. Efficacy, safety, pharmacokinetics, and associated microbiome changes of ibezapolstat compared with vancomycin in adults with Clostridioides difficile infection: a phase 2b, randomised, double-blind, active-controlled, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acurx Pharmaceuticals Announces Successful Completion and Early Discontinuation of the Ibezapolstat Phase 2b Trial for Treatment of C. difficile Infection :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 12. Efficacy of prolonged tapered and pulsed vancomycin regimen on recurrent Clostridioides difficile infection in the Japanese setting: a case control study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. What are the 2021 guideline updates on the management of Clostridioides difficile infection (CDI) in adults? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]
- 15. Clinical Practice Guidelines for the Management of Clostridioides difficile Infection in Adults: 2021 Update by SHEA/IDSA [idsociety.org]
- 16. academic.oup.com [academic.oup.com]
Lack of Cross-Resistance Confirmed Between Novel Antibiotic Ibezapolstat Hydrochloride and Standard Therapies for Clostridioides difficile
New research demonstrates that the investigational antibiotic Ibezapolstat hydrochloride maintains its potent activity against strains of Clostridioides difficile that are resistant to currently approved treatments, including metronidazole, vancomycin, and fidaxomicin. This lack of cross-resistance, attributed to its unique mechanism of action, positions Ibezapolstat as a promising future therapeutic option in the face of growing antimicrobial resistance.
This compound (also known as Ibezapolstat or ACX-362E) is a first-in-class antibiotic that selectively inhibits DNA polymerase IIIC (Pol IIIC), an enzyme essential for bacterial DNA replication in many Gram-positive bacteria, including C. difficile.[1][2] This mode of action is distinct from all other commercially available antibiotics, suggesting a low probability of cross-resistance with existing drug classes.[1][3] Recent in vitro studies have substantiated this hypothesis, showing that Ibezapolstat's efficacy is not compromised by pre-existing resistance to other anti-C. difficile agents.[3][4]
A pivotal study evaluated the in vitro activity of Ibezapolstat against a panel of 100 clinical C. difficile isolates, of which 59 exhibited reduced susceptibility to metronidazole, vancomycin, or fidaxomicin.[1][4] The results demonstrated that the minimum inhibitory concentration (MIC) values for Ibezapolstat were consistent across both susceptible and resistant strains, confirming the absence of cross-resistance.[1]
Comparative In Vitro Susceptibility
The comparative antibacterial activity of Ibezapolstat and other antibiotics against a broad collection of clinical C. difficile isolates, including multidrug-resistant (MDR) strains, is summarized below.
| Antibiotic | Overall MIC50 (µg/mL) | Overall MIC90 (µg/mL) |
| Ibezapolstat | 4 | 8 |
| Vancomycin | 2 | 4 |
| Fidaxomicin | 0.5 | 1 |
| Metronidazole | 0.25 | 4 |
Data sourced from a study evaluating 100 clinical C. difficile strains.[1][3]
Notably, the MIC50 and MIC90 values for Ibezapolstat remained stable regardless of the resistance profiles of the C. difficile strains to other antibiotics.[1]
Experimental Protocols
The findings presented are based on established and standardized laboratory methodologies to determine the in vitro susceptibility of anaerobic bacteria.
Minimum Inhibitory Concentration (MIC) Testing
The MIC values were determined using the agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.
-
Preparation of Media: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood was used for the cultivation and susceptibility testing of C. difficile.
-
Inoculum Preparation: C. difficile isolates were grown in an anaerobic environment to achieve a standardized turbidity. The bacterial suspension was then diluted to a final concentration of approximately 1 x 105 colony-forming units (CFU) per spot.
-
Antibiotic Plate Preparation: A series of agar plates containing twofold serial dilutions of Ibezapolstat, vancomycin, fidaxomicin, and metronidazole were prepared.
-
Inoculation and Incubation: The standardized bacterial inocula were spotted onto the antibiotic-containing agar plates. The plates were then incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.
Time-Kill Kinetic Assays
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of Ibezapolstat over time against both wild-type and antibiotic-resistant C. difficile strains.[1]
-
Inoculum Preparation: An overnight culture of the test organism was diluted in a suitable broth medium to a starting concentration of approximately 1 x 106 CFU/mL.
-
Antibiotic Exposure: Ibezapolstat and comparator antibiotics were added to the bacterial suspensions at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC).
-
Sampling and Plating: Aliquots were removed from each suspension at predetermined time points (e.g., 0, 4, 8, 12, 24 hours), serially diluted, and plated onto appropriate agar to determine the number of viable bacteria.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time was plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Experimental Workflow for Cross-Resistance Assessment
The logical flow of the experimental procedures to assess for cross-resistance is depicted in the following diagram.
The presented data underscores the potential of this compound as a valuable new agent for the treatment of C. difficile infection, particularly in cases involving resistance to current standard-of-care antibiotics. Its novel mechanism of action circumvents existing resistance pathways, offering a much-needed alternative for this urgent public health threat.
References
A Comparative Safety Analysis of Ibezapolstat Hydrochloride and Other Standard-of-Care Therapies for Clostridioides difficile Infection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the investigational drug Ibezapolstat hydrochloride and current standard-of-care treatments for Clostridioides difficile infection (CDI): fidaxomicin, vancomycin, and metronidazole. The information is compiled from publicly available clinical trial data and prescribing information to assist researchers and drug development professionals in evaluating the relative safety of these therapeutic options.
Executive Summary
This compound, a novel, first-in-class oral antibiotic, has demonstrated a favorable safety and tolerability profile in Phase 2 clinical trials. It exhibits a targeted mechanism of action that selectively inhibits DNA polymerase IIIC in C. difficile, leading to minimal disruption of the normal gut microbiota. This targeted approach appears to translate into a safety profile characterized by predominantly mild and transient gastrointestinal adverse events, with no drug-related serious adverse events or treatment discontinuations reported in the trials. In comparison, while generally well-tolerated, the established CDI therapies—fidaxomicin, vancomycin, and metronidazole—are associated with a broader range of adverse effects, including more significant gastrointestinal distress and, in the case of metronidazole, the potential for neurotoxicity with prolonged use.
Comparative Safety Data
The following tables summarize the incidence of common adverse events reported in clinical trials for Ibezapolstat, fidaxomicin, vancomycin, and metronidazole. It is important to note that the data are derived from different clinical trial programs and patient populations, and direct head-to-head comparative trials for all four drugs are not available. Therefore, these tables should be interpreted with caution.
Table 1: Incidence of Common Adverse Events in Clinical Trials for CDI Treatment
| Adverse Event | Ibezapolstat (Phase 2a & 2b)[1][2][3] | Fidaxomicin (Pivotal Trials)[4][5][6] | Vancomycin (Pivotal Trials)[7][8][9] | Metronidazole[10][11][12][13][14] |
| Gastrointestinal | ||||
| Nausea | Mild, infrequent | 11% | 17% | ~12% |
| Vomiting | Mild, infrequent | 7% | <1% (leading to discontinuation) | Occasional |
| Diarrhea | Mild, infrequent | - | - | Common |
| Abdominal Pain | Mild, infrequent | 6% | 15% | Common |
| Hematologic | ||||
| Anemia | Not Reported | 2% | - | - |
| Neutropenia | Not Reported | 2% | - | - |
| General | ||||
| Headache | Reported | - | - | Common |
| Dizziness | Not Reported | - | - | Common |
| Metabolic | ||||
| Hypokalemia | Not Reported | - | 13% | - |
Note: Data for Ibezapolstat is from Phase 2 trials with a smaller patient population compared to the pivotal trials for fidaxomicin and vancomycin. Metronidazole data is based on prescribing information and various studies, as large-scale, placebo-controlled trials for CDI are less common.
Table 2: Serious Adverse Events and Discontinuations
| Outcome | Ibezapolstat (Phase 2a & 2b)[2][3] | Fidaxomicin (Pivotal Trials)[4][15] | Vancomycin (Pivotal Trials)[7][9] | Metronidazole[11][13][14] |
| Drug-Related Serious Adverse Events | 0% | Not significantly different from vancomycin | Not significantly different from fidaxomicin | Rare but include encephalopathy, aseptic meningitis, peripheral neuropathy |
| Treatment Discontinuation due to Adverse Events | 0% | 5.9% | <1% (due to nausea/vomiting) | Not commonly reported in CDI trials but possible with severe adverse reactions |
Mechanism of Action and Impact on Gut Microbiome
The differential safety profiles of these drugs can be partly attributed to their distinct mechanisms of action and their effects on the gut microbiome.
-
Ibezapolstat: A first-in-class DNA polymerase IIIC inhibitor, it selectively targets C. difficile and other low G+C content Gram-positive bacteria. This narrow spectrum of activity helps to preserve the diversity of the gut microbiota.[1][16]
-
Fidaxomicin: A macrolide antibiotic that inhibits bacterial RNA polymerase. It has a narrower spectrum of activity than vancomycin and metronidazole, with less impact on the commensal gut flora.[4]
-
Vancomycin: A glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It has a broad spectrum of activity against Gram-positive bacteria, which can lead to significant disruption of the gut microbiome.[7][8]
-
Metronidazole: A nitroimidazole antibiotic that disrupts DNA synthesis in anaerobic bacteria. It has a broad spectrum of activity against anaerobic bacteria, which can also alter the gut microbiota.[10][11][12]
The preservation of the gut microbiome is a critical factor in preventing CDI recurrence. Studies have shown that Ibezapolstat has a minimal impact on the gut microbiota, which is a significant advantage over broader-spectrum antibiotics like vancomycin and metronidazole.[1][16]
Caption: Simplified mechanisms of action for Ibezapolstat and comparator CDI drugs.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of drug safety. Below are generalized protocols for key safety and efficacy assessments relevant to CDI drug development.
Clinical Trial Safety Monitoring
A robust safety monitoring plan is essential for all clinical trials. This typically involves:
-
Informed Consent: Ensuring all participants are fully aware of the potential risks and benefits of the trial.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection, documentation, and reporting of all AEs and SAEs. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug.
-
Regular Monitoring: Frequent monitoring of vital signs, physical examinations, and laboratory tests (e.g., hematology, clinical chemistry, urinalysis) at baseline and throughout the study.
-
Data and Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the safety data to ensure the ongoing safety of trial participants.
-
Stopping Rules: Pre-defined criteria for halting the study if unacceptable toxicity is observed.
Caption: Generalized workflow for clinical trial safety monitoring in CDI studies.
Microbiome Analysis via 16S rRNA Gene Sequencing
This technique is used to assess the impact of an antibiotic on the gut microbiota.
-
Sample Collection: Fecal samples are collected from study participants at baseline, during treatment, and at various follow-up time points.
-
DNA Extraction: Bacterial DNA is extracted from the fecal samples using a validated kit.
-
PCR Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified by polymerase chain reaction (PCR) using specific primers.
-
Library Preparation and Sequencing: The amplified DNA is used to prepare a sequencing library, which is then sequenced on a high-throughput platform (e.g., Illumina MiSeq).
-
Data Analysis: The sequencing reads are processed to identify the different bacterial taxa present in each sample and their relative abundances. This allows for the assessment of changes in microbial diversity and composition over time.
Caption: Workflow for 16S rRNA gene sequencing for microbiome analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the potential of a drug to cause damage to mammalian cells.
-
Cell Culture: Human cell lines (e.g., Caco-2, a human colon adenocarcinoma cell line) are cultured in 96-well plates.
-
Drug Exposure: The cells are exposed to a range of concentrations of the test drug for a specified period (e.g., 24-72 hours).
-
MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The amount of formazan produced is proportional to the number of viable cells.
Caption: Step-by-step workflow of an MTT cytotoxicity assay.
Conclusion
This compound presents a promising safety profile for the treatment of CDI, characterized by its targeted mechanism of action and minimal disruption to the gut microbiome. The available data from Phase 2 clinical trials suggest a lower incidence of gastrointestinal adverse events compared to established therapies like vancomycin and metronidazole. While direct comparative data across all four drugs is limited, the unique mechanism of Ibezapolstat positions it as a potentially safer alternative, particularly in the context of preserving gut health and reducing the risk of CDI recurrence. Further data from ongoing and future Phase 3 trials will be crucial to definitively establish its safety and efficacy in a broader patient population. Researchers and clinicians should continue to monitor the evolving landscape of CDI therapeutics to optimize patient outcomes.
References
- 1. Efficacy, Safety, Pharmacokinetics, and Microbiome Changes of Ibezapolstat in Adults with Clostridioides difficile Infection: A Phase 2a Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acurx Announces Positive Top-Line Ibezapolstat Phase 2 Efficacy Results with 96% Clinical Cure Rate in Patients with C. difficile Infection [prnewswire.com]
- 3. Acurx Announces Positive Comparative Microbiology and Microbiome Data for Ibezapolstat from Phase 2b Clinical Trial in CDI Patients :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 4. merckconnect.com [merckconnect.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Journal Club: Fidaxomicin versus Vancomycin for Clostridium Difficile Infection | PPTX [slideshare.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Metronidazole: Side effects, dosage, uses, and more [medicalnewstoday.com]
- 11. DailyMed - METRONIDAZOLE tablet [dailymed.nlm.nih.gov]
- 12. Metronidazole: MedlinePlus Drug Information [medlineplus.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ibezapolstat Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
This guide provides a procedural, step-by-step approach for the proper disposal of Ibezapolstat hydrochloride, intended for researchers, scientists, and drug development professionals.
I. Waste Characterization and Segregation
The first and most critical step is to treat this compound as a potentially hazardous substance. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is warranted.
Step 1: Assume Hazardous Potential Treat all waste containing this compound—including pure compound, solutions, contaminated personal protective equipment (PPE), and labware—as hazardous pharmaceutical waste.
Step-2: Segregation at the Point of Generation Immediately segregate this compound waste from non-hazardous laboratory trash. Use clearly labeled, dedicated waste containers.
Recommended Waste Containers:
-
Solid Waste: A sealable, leak-proof container clearly labeled "Hazardous Pharmaceutical Waste: this compound."
-
Liquid Waste: A sealable, leak-proof, and chemically compatible container clearly labeled "Hazardous Pharmaceutical Liquid Waste: this compound." Include information on the solvent if applicable.
-
Sharps: Any needles or blades contaminated with this compound should be disposed of in a designated sharps container for hazardous pharmaceutical waste.
II. Disposal Procedures
Adherence to the U.S. Environmental Protection Agency's (EPA) regulations under 40 CFR Part 266 Subpart P for the management of hazardous waste pharmaceuticals is mandatory. A key provision of this regulation is the ban on disposing of hazardous pharmaceutical waste down the drain (sewering)[1].
Step 3: On-Site Accumulation Store sealed hazardous waste containers in a designated and secure satellite accumulation area or central accumulation area, depending on the volume of waste generated. This area should be away from general lab traffic and clearly marked.
Step 4: Engage a Licensed Hazardous Waste Contractor The disposal of hazardous pharmaceutical waste must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.
Step 5: Documentation Maintain a detailed inventory of the this compound waste being accumulated for disposal. This log should include:
-
Date of waste generation
-
Quantity of waste (e.g., grams of solid, liters of liquid)
-
Composition of the waste (e.g., pure compound, concentration in a specific solvent)
-
Date the container was sealed and moved to the accumulation area
This documentation is crucial for the waste manifest that will be required by the disposal contractor.
III. Experimental Protocol Considerations
While specific experimental protocols for the degradation of this compound are not publicly available, researchers should consider the chemical properties of similar compounds when planning experiments to minimize waste generation. As a heterocyclic fused-ring compound, it may be susceptible to degradation by strong oxidizing agents or under extreme pH conditions. However, any such degradation experiments should be conducted on a small scale in a controlled environment, and the resulting waste must still be treated as hazardous.
IV. Decision Pathway for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Handling Guidance for Ibezapolstat Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Ibezapolstat hydrochloride, a novel, orally active DNA polymerase IIIC inhibitor under investigation for the treatment of Clostridioides difficile infection (CDI). Given the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on a comprehensive review of available clinical trial data, supplier information, and the application of the control banding methodology, a recognized practice in the pharmaceutical industry for managing substances with limited occupational exposure data.
This compound is a solid, powdered pharmaceutical compound. Clinical studies have indicated that it is well-tolerated in humans with minimal systemic absorption.[1][2] Its mechanism of action is targeted, inhibiting an enzyme essential for the replication of specific Gram-positive bacteria like C. difficile.[3][4]
Control Banding Assessment
In the absence of established Occupational Exposure Limits (OELs), a control banding approach has been utilized to determine the necessary safety precautions. Control banding is a qualitative risk assessment method that categorizes chemicals into "bands" based on their inherent hazards to determine appropriate control measures.[5][6][7]
Based on the available toxicological and pharmacological data for Ibezapolstat—indicating low systemic absorption and a favorable safety profile in clinical trials—it is provisionally assigned to a low to moderate hazard band. This assessment necessitates specific handling practices to minimize occupational exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact with the powdered compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from airborne particles and potential splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required for small quantities handled with appropriate engineering controls. A NIOSH-approved N95 respirator should be considered if there is a potential for aerosolization or if handling larger quantities. | To prevent inhalation of the powder, especially in situations with a higher risk of dust generation. |
Experimental Protocols: Safe Handling and Disposal
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering the bench with absorbent paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the powdered compound within a chemical fume hood or a powder containment hood to minimize the risk of inhalation and contamination of the laboratory environment.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Cap containers securely before mixing or vortexing.
-
Spill Management: In the event of a small spill, gently cover the spill with absorbent material, then wet it with a suitable solvent (e.g., water or ethanol) to prevent the powder from becoming airborne. Carefully wipe up the material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent.
Disposal Plan:
All waste materials contaminated with this compound, including used PPE, disposable labware, and spill cleanup materials, should be disposed of as non-hazardous pharmaceutical waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, and sealed waste container. Do not mix with general laboratory waste.
-
Disposal Route: Dispose of the sealed waste container through your institution's chemical waste management program. The preferred method of disposal for non-hazardous pharmaceutical waste is incineration by a licensed waste disposal contractor.[8]
Visual Workflow for Handling this compound
The following diagram illustrates the procedural steps for the safe handling of this compound.
References
- 1. A randomized, double-blind, placebo-controlled, single and multiple ascending dose Phase 1 study to determine the safety, pharmacokinetics and food and faecal microbiome effects of ibezapolstat administered orally to healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acurx Updates Phase 3 Readiness for Ibezapolstat in C. difficile Infection Based on Recent FDA and EMA Communications :: Acurx Pharmaceuticals, Inc. (ACXP) [acurxpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacally.com [pharmacally.com]
- 5. CCOHS: Control Banding [ccohs.ca]
- 6. What is Control Banding? | Chemscape Safety Technologies Inc. [chemscape.com]
- 7. ohcow.on.ca [ohcow.on.ca]
- 8. Portico [access.portico.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
